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Core Science & Biosynthesis

Foundational

(7-methoxy-1H-indol-4-yl)boronic acid CAS number and chemical properties

Executive Summary (7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a specialized heteroaryl organoboron building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a specialized heteroaryl organoboron building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 7-methoxyindole moiety into complex bioactive scaffolds, particularly via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The 7-methoxyindole core is a "privileged structure" in drug discovery, often utilized to mimic the purine ring of adenosine in kinase inhibitors or to modulate lipophilicity and metabolic stability compared to unsubstituted indoles. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and application in high-fidelity organic synthesis.

Chemical Identity & Properties

PropertyData
CAS Number 948592-95-8
Chemical Name (7-Methoxy-1H-indol-4-yl)boronic acid
Synonyms 4-Borono-7-methoxyindole; 7-Methoxyindole-4-boronic acid
Molecular Formula C₉H₁₀BNO₃
Molecular Weight 190.99 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Indole NH) ~16 (Estimated)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthesis & Manufacturing Methodologies

The synthesis of (7-methoxy-1H-indol-4-yl)boronic acid typically proceeds via two primary routes, depending on the scale and functional group tolerance required.

Route A: Lithium-Halogen Exchange (Lab Scale)

This is the classical method for high-purity synthesis on a gram scale.

  • Precursor: 4-Bromo-7-methoxyindole.

  • Reagent: n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi).

  • Electrophile: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.

  • Mechanism: The indole N-H is usually protected (e.g., with TIPS or SEM) or deprotonated first (requiring 2 equivalents of base). The C4-lithio species is generated at -78°C and trapped with the borate ester.

  • Workup: Acidic hydrolysis yields the free boronic acid.

Route B: Miyaura Borylation (Process Scale)

Preferred for larger batches to avoid cryogenic conditions and pyrophoric lithium reagents.

  • Precursor: 4-Bromo-7-methoxyindole.

  • Reagent: Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos.

  • Conditions: Potassium acetate (KOAc), Dioxane, 80–100°C.

  • Note: This yields the pinacol ester, which can be hydrolyzed to the free acid using NaIO₄/HCl or used directly in couplings.

Synthesis Workflow Diagram

SynthesisRoutes Start 4-Bromo-7-methoxyindole RouteA Route A: Li-Halogen Exchange (-78°C, n-BuLi) Start->RouteA RouteB Route B: Pd-Catalyzed Borylation (Pd(dppf)Cl2, B2pin2) Start->RouteB IntermediateA Lithio-indole Species RouteA->IntermediateA Lithiation IntermediateB Boronate Ester (Pin) RouteB->IntermediateB 80-100°C Hydrolysis Acidic Hydrolysis (H3O+ / NaIO4) IntermediateA->Hydrolysis 1. B(OiPr)3 2. H+ IntermediateB->Hydrolysis Optional Step Product (7-Methoxy-1H-indol-4-yl) boronic acid IntermediateB->Product Direct Use Hydrolysis->Product

Figure 1: Comparative synthetic pathways for generating the target boronic acid.

Reactivity Profile & Optimization

The Suzuki-Miyaura Coupling Context

The primary utility of this reagent is in Palladium-catalyzed C-C bond formation.[2][3] However, the indole core presents specific challenges:[4]

  • Protodeboronation: Indolyl boronic acids are susceptible to hydrolytic deboronation, reverting to 7-methoxyindole. This is accelerated by high temperatures and strong bases.

  • Catalyst Poisoning: The free N-H of the indole can coordinate to Pd species, potentially reducing catalytic turnover.

Optimization Strategy

To maximize yield and minimize side reactions:

  • Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.

  • Solvent Systems: A mixture of DME/Water or Dioxane/Water (typically 4:1) is ideal. The water is essential for the transmetalation step but excess water can promote deboronation.

  • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or Amphos ) facilitate the coupling of electron-rich heteroaryl boronic acids.

Decision Tree for Reaction Optimization

OptimizationTree Start Start Suzuki Coupling (7-OMe-Indole-4-B(OH)2) Check1 Is the coupling partner sterically hindered? Start->Check1 Branch1_Yes Use High Activity Catalyst (Pd-XPhos G3 or Pd-PEPPSI) Check1->Branch1_Yes Yes Branch1_No Standard Catalyst (Pd(dppf)Cl2 or Pd(PPh3)4) Check1->Branch1_No No Check2 Is Protodeboronation observed? Branch1_Yes->Check2 Branch1_No->Check2 Mitigation1 1. Switch to anhydrous base (K3PO4) 2. Reduce Water ratio 3. Lower Temp (60-80°C) Check2->Mitigation1 Yes (Low Yield) Mitigation2 Proceed with Standard Protocol (Dioxane/H2O, 90°C) Check2->Mitigation2 No (Stable)

Figure 2: Logic flow for optimizing Suzuki coupling conditions.

Medicinal Chemistry Applications

The 7-methoxy-1H-indol-4-yl moiety is chemically distinct from the common indole scaffold due to the electron-donating methoxy group at position 7.

  • Kinase Inhibition:

    • The indole NH and C3 positions often interact with the hinge region of kinases.

    • The 7-methoxy group can induce a conformational lock or fill a small hydrophobic pocket (selectivity filter) in the ATP binding site.

    • Example: Analogues of this structure are explored in inhibitors of Spleen Tyrosine Kinase (Syk) and JAK kinases .

  • Electronic Modulation:

    • The methoxy group increases electron density in the benzene ring of the indole. This can improve oxidative stability against certain metabolic enzymes (CYP450) compared to electron-deficient analogs.

    • It also alters the pKa of the indole NH, subtly affecting hydrogen bond donor capability.

  • Scaffold Hopping:

    • Used to replace 4-aminoquinazolines or purines in drug design to improve patentability or physicochemical properties (solubility, permeability).

Experimental Protocol: Standard Suzuki Coupling

Objective: Coupling (7-methoxy-1H-indol-4-yl)boronic acid with an aryl bromide (Ar-Br).

Reagents:

  • (7-Methoxy-1H-indol-4-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, K₂CO₃, and Pd catalyst.

  • Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent homocoupling and oxidation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If starting material remains but boronic acid is consumed (deboronation), add more boronic acid (0.5 equiv) and continue.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Handling and Stability

  • Anhydride Formation: Like many boronic acids, this compound can dehydrate to form the cyclic boroxine (trimer). This is a reversible process; the boroxine usually hydrolyzes back to the acid under the aqueous basic conditions of the coupling reaction.

  • Storage: Store at -20°C for long-term stability. Keep widely separated from oxidizing agents.

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). No specific acute toxicity data is widely reported, so handle with universal precautions for novel chemical entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Cubinak, M., et al. (2019).[5] Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523.[5] [Link]

Sources

Exploratory

Chemical structure analysis of 7-methoxyindole-4-boronic acid

An In-Depth Technical Guide to the Chemical Structure Analysis of 7-Methoxyindole-4-Boronic Acid Foreword: The Analytical Imperative for Novel Boronic Acids In the landscape of modern drug discovery and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 7-Methoxyindole-4-Boronic Acid

Foreword: The Analytical Imperative for Novel Boronic Acids

In the landscape of modern drug discovery and materials science, indole derivatives and boronic acids represent two exceptionally valuable classes of compounds. The indole scaffold is a cornerstone of numerous biologically active molecules, while the boronic acid moiety offers unique capabilities for covalent interactions and cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The fusion of these two entities in a molecule like 7-methoxyindole-4-boronic acid (C₉H₁₀BNO₃, M.W. 190.99) creates a bifunctional building block with significant potential.[3] However, realizing this potential is critically dependent on the unambiguous confirmation of its chemical structure. The inherent reactivity and structural complexities, such as the tendency of boronic acids to form cyclic anhydrides (boroxines), demand a multi-faceted analytical approach.[4]

This guide provides a comprehensive framework for the structural elucidation of 7-methoxyindole-4-boronic acid. It moves beyond a simple recitation of techniques, offering insights into the causality behind experimental choices and the integration of data from multiple orthogonal methods. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for structural analysis, ensuring the integrity of their foundational research.

Integrated Strategy for Structural Elucidation

A conclusive structural determination is not achieved by a single technique but by the convergence of evidence from several orthogonal analytical methods. Each method provides a unique piece of the structural puzzle, and their collective data build a cohesive and validated picture of the molecule. Our approach is hierarchical, beginning with spectroscopic methods that define the core structure and functional groups, and culminating in high-resolution techniques that confirm connectivity and three-dimensional arrangement.

cluster_1 Separation & Purity cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Core scaffold & connectivity - Functional group placement Confirmation Structural Confirmation NMR->Confirmation MS Mass Spectrometry (MS) - Molecular weight - Elemental composition MS->Confirmation FTIR Vibrational Spectroscopy (FTIR) - Key functional groups (O-H, N-H, B-O, C-O) FTIR->Confirmation HPLC Chromatography (HPLC) - Purity assessment - Impurity profiling HPLC->Confirmation XRAY X-ray Crystallography - 3D molecular structure - Stereochemistry - Intermolecular interactions XRAY->Confirmation

Caption: Integrated workflow for the structural analysis of 7-methoxyindole-4-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-methoxyindole-4-boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed map of the molecular structure.

Rationale for Solvent Selection: The choice of solvent is critical. Boronic acids have exchangeable acidic protons and can form oligomers. Solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform (CDCl₃).[5] DMSO-d₆ is particularly useful as it allows for the observation of exchangeable N-H and O-H protons, which would be lost in CD₃OD.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The indole ring system and the methoxy group provide a set of characteristic signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insights
Indole N-H10.0 - 11.5 (in DMSO-d₆)Broad Singlet (br s)Confirms the presence of the indole N-H proton. Its broadness is due to quadrupole coupling with ¹⁴N and chemical exchange.
Aromatic C2-H7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)Coupled to N-H and C3-H. A key signal for the indole core.
Aromatic C3-H6.4 - 6.6Triplet (t) or Doublet of Doublets (dd)Coupled to C2-H. Typically upfield for an indole C3 proton.
Aromatic C5-H7.0 - 7.2Doublet (d)Part of the benzene portion of the indole. Coupled to C6-H.
Aromatic C6-H6.8 - 7.0Doublet (d)Coupled to C5-H. Shift is influenced by the methoxy group at C7.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)A sharp singlet integrating to 3 protons, confirming the methoxy group.
Boronic Acid (-B(OH)₂)4.5 - 8.0 (variable)Very Broad Singlet (br s) or not observedHighly variable, broad due to rapid exchange with any residual water. Often not integrated or observed.[6]
Carbon (¹³C) NMR Spectroscopy

This technique maps the carbon skeleton of the molecule. The key challenge with boronic acids is the observation of the carbon atom directly bonded to boron. Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B), the signal for the attached carbon (C4) is often significantly broadened, sometimes to the point of being indistinguishable from the baseline.[7][8]

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights
C7a135 - 140Quaternary carbon at the indole ring fusion.
C7 (C-O)145 - 150Deshielded due to the attached oxygen of the methoxy group.
C6110 - 115Shielded carbon on the benzene ring.
C5120 - 125Aromatic CH carbon.
C4 (C-B)125 - 135 (often not observed)The ipso-carbon attached to boron. Its absence or extreme broadness is a strong indicator of the boronic acid's position.[7]
C3a128 - 132Quaternary carbon at the indole ring fusion.
C3100 - 105Shielded C3 carbon, characteristic of the indole pyrrole ring.
C2123 - 128C2 carbon of the indole pyrrole ring.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.
Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is a direct and highly effective method to confirm the presence and electronic state of the boron atom. For a trigonal planar arylboronic acid, a single, relatively broad peak is expected.

  • Expected Chemical Shift: δ 28-34 ppm (relative to BF₃·OEt₂).[9]

  • Causality: The chemical shift confirms the sp² hybridization state of the boron. The formation of a tetrahedral boronate species, for example by interaction with a diol, would result in a significant upfield shift to approximately δ 5-10 ppm.[10]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula.

Ionization Technique Rationale: Electrospray Ionization (ESI) is the preferred method for boronic acids as it is a soft ionization technique that minimizes fragmentation and is compatible with HPLC systems.[4] Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Key Observations & Interpretation:

  • Molecular Ion: The primary goal is to observe the ion corresponding to the molecular formula C₉H₁₀BNO₃.

    • Expected m/z for [M+H]⁺: 192.0775

    • Expected m/z for [M-H]⁻: 190.0619

  • Isotopic Pattern: The presence of boron with its two abundant isotopes, ¹⁰B (~20%) and ¹¹B (~80%), provides a characteristic isotopic pattern that can help confirm the presence of a single boron atom.

  • Common Pitfall - Boroxine Formation: A hallmark of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This species may be observed in the mass spectrum, especially under certain instrumental conditions. Its presence is not an impurity but a chemical property of the analyte.[4]

    • Expected m/z for Boroxine [M₃-3H₂O+H]⁺: 520.19

Caption: Equilibrium between 7-methoxyindole-4-boronic acid and its boroxine trimer.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Boronic Acid)3200 - 3600Strong, BroadConfirms the presence of the -B(OH)₂ group. Broadness is due to extensive hydrogen bonding.[6]
N-H Stretch (Indole)3350 - 3450Medium, SharpA sharp peak superimposed on the broad O-H band, characteristic of the indole N-H.
C-H Stretch (Aromatic)3000 - 3100MediumIndicates the aromatic C-H bonds of the indole ring.
C-H Stretch (Aliphatic)2850 - 2960MediumConfirms the C-H bonds of the methoxy (-OCH₃) group.
C=C Stretch (Aromatic)1550 - 1620Medium-StrongAromatic ring skeletal vibrations.
B-O Stretch1320 - 1390StrongA very strong and characteristic absorption for the boron-oxygen bond in boronic acids.[6]
C-O Stretch (Methoxy)1200 - 1280StrongAsymmetric stretching of the Ar-O-CH₃ ether linkage.

X-ray Crystallography: The Definitive 3D Structure

The Value Proposition:

  • Unambiguous Connectivity: Confirms the bonding arrangement predicted by NMR.

  • Precise Geometry: Provides exact bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, detailing crucial hydrogen bonding networks involving the boronic acid hydroxyls, the indole N-H, and the methoxy oxygen. This is vital for understanding physical properties like melting point and solubility.[12]

Experimental Protocols: A Self-Validating Approach

Protocol 1: NMR Sample Preparation and Acquisition
  • Material Weighing: Accurately weigh 5-10 mg of 7-methoxyindole-4-boronic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved. A clear, particulate-free solution is required. Expert Insight: Incomplete dissolution can lead to poor spectral resolution and inaccurate integration.

  • Acquisition Setup:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak width on the residual solvent signal (e.g., <0.5 Hz for DMSO).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time (several hours) may be necessary. Trustworthiness Check: The absence or significant broadening of the C4 signal is an expected and validating result.

  • ¹¹B NMR Acquisition: Using a broadband probe, acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment.

Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[13]

  • Chromatography (Purity Check):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.[4]

    • Flow Rate: 0.4 mL/min.

    • Detection: UV/Vis detector (e.g., at 220 nm and 280 nm) and the mass spectrometer.

  • MS Acquisition (ESI):

    • Mode: Acquire data in both positive and negative ion modes in separate runs or using fast polarity switching.

    • Mass Range: Scan a range that covers the expected monomer and potential boroxine trimer (e.g., m/z 100-1000).

    • Resolution: Set the instrument to high-resolution mode (>10,000 FWHM) to enable accurate mass measurement.

    • Data Analysis: Extract the chromatogram for the accurate mass of the target compound. The mass accuracy should be within 5 ppm of the theoretical value.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization Screening: High-quality single crystals are paramount. Screen various solvent systems using slow evaporation, vapor diffusion, or cooling methods.[11] Common starting points include:

    • Methanol/Water

    • Ethanol/Hexane

    • Dichloromethane/Hexane

    • Acetone/Water

  • Crystal Selection and Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a suitable goniometer head.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a modern detector (e.g., CCD or CMOS).[14]

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction).

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map.

    • Refine the structural model against the experimental data, locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions or located from the difference Fourier map.

    • Self-Validation: The final refinement should converge to low R-factors (typically R1 < 5%) and a goodness-of-fit (GooF) value near 1.0.

Conclusion

The structural analysis of 7-methoxyindole-4-boronic acid is a case study in the power of synergistic analytical science. While NMR provides the fundamental 2D map and MS confirms the mass and formula, it is the integration with FTIR for functional group verification and, ultimately, X-ray crystallography for definitive 3D structure that provides absolute confidence. By following the detailed, rationale-driven protocols outlined in this guide, researchers can ensure the foundational integrity of their work, enabling the confident application of this versatile molecule in drug discovery, chemical biology, and materials development.

References

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  • ChemScene. (n.d.). 948592-95-8 | (7-Methoxy-1H-indol-4-yl)boronic acid.
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Foundational

High-Purity (7-Methoxy-1H-indol-4-yl)boronic Acid in Drug Discovery: Procurement, Validation, and Suzuki-Miyaura Workflows

Executive Summary & Rationale Indole-based scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures in numerous therapeutics and natural products[1]. Functionalization of the indole core, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Indole-based scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures in numerous therapeutics and natural products[1]. Functionalization of the indole core, particularly at the 4-position, offers unique vectors for structure-activity relationship (SAR) optimization. (7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a critical building block for introducing this moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling.

However, as a Senior Application Scientist overseeing library synthesis, I frequently observe that the unverified use of commercial boronic acids is a primary driver of cross-coupling inconsistencies. Heterocyclic boronic acids are intrinsically prone to base-catalyzed protodeboronation and spontaneous boroxine (anhydride) formation[2]. Therefore, a self-validating workflow—where analytical quality control directly dictates reaction stoichiometry—is non-negotiable for reproducible drug development.

Commercial Landscape & Supplier Evaluation

Procuring high-purity boronic acid is the first line of defense against coupling failures. Impurities, particularly des-boronated indole or residual inorganic salts from synthesis, can poison palladium catalysts or skew the calculated reaction stoichiometry.

Table 1: Commercial Suppliers of (7-Methoxy-1H-indol-4-yl)boronic acid

SupplierCatalog NumberPurity SpecificationCAS NumberMolecular WeightSMILES
ChemScene CS-0055890≥95%948592-95-8190.99COC1=CC=C(B(O)O)C2=C1NC=C2
BLD Pharm BD0095865598%948592-95-8190.99COC1=CC=C(B(O)O)C2=C1NC=C2

(Quantitative data sourced directly from supplier catalogs[3],[4])

Quality Control & Validation Protocol

The Causality of Validation: Boronic acids exist in a dynamic, moisture-dependent equilibrium with their trimeric boroxine anhydrides. While boroxine formation does not alter the chemical identity of the active species, it drastically reduces the effective molecular weight of the bulk powder. Weighing a highly dehydrated sample assuming the monomeric molecular weight (190.99 g/mol ) will result in adding excess equivalents, which can lead to difficult-to-separate homocoupling byproducts. Furthermore, electron-rich heteroaryl boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond to form a C-H bond) upon prolonged storage[5].

Protocol 1: Analytical Validation of Boronic Acid Purity

This protocol establishes a self-validating system to quantify the exact monomer-to-boroxine ratio before coupling.

  • Sample Preparation for NMR: Dissolve 5 mg of the commercial boronic acid in 0.5 mL of strictly anhydrous DMSO-d6.

    • Causality: Using anhydrous DMSO prevents ambient water from artificially shifting the equilibrium between the free boronic acid and the boroxine. This allows for an accurate snapshot of the bulk material's hydration state.

  • 1H NMR Analysis: Acquire a standard 1H NMR spectrum. Confirm the structural integrity by locating the methoxy protons (~3.9 ppm) and the indole NH (~11.2 ppm).

    • Causality: The B-OH protons typically appear as a broad singlet near 8.0 ppm. By integrating the B-OH protons against the stable aromatic backbone, you can calculate the exact molar ratio of free boronic acid to boroxine, allowing you to adjust the molecular weight used for stoichiometric calculations.

  • HPLC Analysis: Run the sample on a reverse-phase C18 column using a gradient of MeCN/H2O modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: Boronic acids interact strongly with residual silanols on standard HPLC columns, leading to severe peak tailing. The acidic TFA modifier suppresses the ionization of the boronic acid, ensuring sharp peaks and allowing for accurate UV quantification of any des-boronated indole impurities.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for C-C bond formation using organoboron reagents[2]. For (7-methoxy-1H-indol-4-yl)boronic acid, the reaction conditions must delicately balance the activation of the boronic acid (which requires a base) with the suppression of base-catalyzed protodeboronation[5].

Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Reagent Loading: In a microwave-safe reaction vial, combine the aryl halide (1.0 eq) and the validated (7-methoxy-1H-indol-4-yl)boronic acid (1.5 eq, adjusted for boroxine content).

    • Causality: A 50% excess of the boronic acid is deliberately chosen to compensate for any competitive protodeboronation that inevitably occurs during the catalytic cycle[2].

  • Catalyst and Base Selection: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq).

    • Causality: Pd(dppf)Cl2 provides a highly active, sterically demanding palladium center that accelerates the rate-limiting transmetalation step. K2CO3 is a mild base that sufficiently forms the reactive trihydroxyboronate complex without inducing the rapid degradation of the indole core seen with stronger bases like NaOH or KOtBu[1].

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water (0.1 M concentration).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the boronate species, which is the actual nucleophile that engages the Pd(II) intermediate[2].

  • Degassing and Reaction: Sparge the biphasic mixture with N2 gas for 15 minutes, seal the vial, and heat to 90 °C for 12 hours.

    • Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes and can induce the oxidative homocoupling of the boronic acid. Strict deoxygenation ensures maximum catalyst turnover.

Workflow Visualization

G Supplier Commercial Sourcing (CAS: 948592-95-8) QC Quality Control (HPLC & NMR) Supplier->QC Procurement Boroxine Boroxine Quantification (Stoichiometry Adjustment) QC->Boroxine Purity Assessment Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Boroxine->Coupling Molar Equivalents Purification Product Purification (Flash Chromatography) Coupling->Purification Crude Mixture

Caption: Workflow for the procurement, validation, and coupling of (7-methoxy-1H-indol-4-yl)boronic acid.

References

1.[3] 948592-95-8 | (7-Methoxy-1H-indol-4-yl)boronic acid | ChemScene - chemscene.com 2.[4] (3-Methoxyquinolin-8-yl)boronic acid|BLD Pharm - bldpharm.com 3.[1] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - benchchem.com 4.[5] Protodeboronation - Wikipedia - wikipedia.org 5.[2] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews - rsc.org

Sources

Exploratory

Technical Assessment &amp; Procurement Guide: (7-Methoxy-1H-indol-4-yl)boronic acid

Executive Summary (7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a high-value heterocyclic building block primarily used in the synthesis of kinase inhibitors and CNS-active agents.[1] Unlike robust phenylbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a high-value heterocyclic building block primarily used in the synthesis of kinase inhibitors and CNS-active agents.[1] Unlike robust phenylboronic acids, this indole-4-yl derivative exhibits significant sensitivity to protodeboronation due to the electron-rich nature of the indole scaffold, exacerbated by the 7-methoxy substituent.[1]

This guide provides a comparative market analysis of research-grade supplies, distinguishing between "Commodity Grade" and "High-Fidelity Grade" required for sensitive catalytic cycles.[1] It further details a self-validating Quality Control (QC) protocol to mitigate the risk of batch degradation during transport.

Technical Specifications & Critical Properties

PropertySpecification
CAS Number 948592-95-8
Formula C₉H₁₀BNO₃
MW 190.99 g/mol
Appearance Off-white to beige solid (Subject to oxidation darkening)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Solubility DMSO, Methanol, DMF (Sparingly soluble in non-polar solvents)
Stability Risk High.[1][2] Prone to protodeboronation and oxidative trimerization (boroxine formation).

Market Analysis: Price vs. Purity Risk

The market for (7-methoxy-1H-indol-4-yl)boronic acid is fragmented.[1] Prices do not correlate linearly with purity; rather, they correlate with the storage history and packaging integrity of the supplier.

Comparative Price Analysis (Research Grade, 1g Basis)

Note: Prices are indicative of Q4 2025 market averages for US-based delivery.

Supplier TierRepresentative VendorsEst. Price (1g)Purity ClaimRisk ProfileRecommended Use
Tier 1: Premium Sigma-Aldrich, Fisher (Acros/Alfa)$450 - $650 ≥97% (HPLC)Low. Cold-chain logistics ensure minimal degradation.[1]GLP studies, Late-stage optimization.[1]
Tier 2: Specialist Combi-Blocks, Enamine, Frontier$180 - $300 ≥95% (NMR)Medium. Good synthesis quality, but ambient shipping may induce partial hydrolysis.[1]MedChem SAR exploration, Scale-up.[1]
Tier 3: Bulk/Aggregator ChemScene, Ambeed, BLD Pharm$80 - $150 ≥95% (TLC)High. Variable batch quality; higher risk of boroxine/de-borylated impurities.Early screening (requires internal QC).
The "Hidden" Cost of Cheap Boronates

Buying Tier 3 material ($80/g) often results in a functional purity of ~80% due to the presence of the de-borylated byproduct (7-methoxyindole).[1] In Suzuki couplings, this impurity acts as a competitive inhibitor for the catalyst if the mechanism involves C-H activation pathways, or simply dead weight that messes with stoichiometry.

Recommendation: For catalytic reactions where catalyst loading is <5 mol%, utilize Tier 2 suppliers but perform the Mandatory QC Protocol (Section 5) immediately upon receipt.

Synthesis & Stability Logic

Understanding the synthesis and degradation pathways is essential for troubleshooting low yields. The electron-donating methoxy group at C7 activates the indole, making the C4-Boron bond susceptible to hydrolysis.[1]

Visualizing the Stability & Synthesis Pathway

IndoleStability Precursor 4-Bromo-7-methoxyindole Lithiation Lithiation (n-BuLi) -78°C Precursor->Lithiation Halogen-Metal Exchange Boronate (7-Methoxy-1H-indol-4-yl) boronic acid (Target) Lithiation->Boronate B(OiPr)3 quench + H3O+ workup Boroxine Boroxine Trimer (Anhydride) Boronate->Boroxine Dehydration (Reversible) Deborylated 7-Methoxyindole (Dead End) Boronate->Deborylated Protodeboronation (Acid/Base/Heat) Boroxine->Boronate Hydration

Figure 1: Synthesis and degradation pathways.[1] Note that protodeboronation (red arrow) is irreversible, whereas boroxine formation is reversible.[1]

Self-Validating Quality Control (QC) Protocol

Objective: Determine the "Active Boron" content. Standard HPLC often fails because boronic acids can smear or form artifacts on silica-based columns.[1]

Protocol: 1H-NMR Purity Assessment

Do not use CDCl3. Chloroform is often acidic and promotes degradation during the measurement.[1]

  • Solvent: Use DMSO-d6 + D2O (drop).

    • Why: D2O exchanges the B(OH)2 protons, simplifying the spectrum. DMSO prevents aggregation.

  • Internal Standard: Add a known amount of 1,3,5-trimethoxybenzene.

  • Integration:

    • Integrate the Indole C2-H or C3-H signals relative to the internal standard.

    • Check for Impurity: Look for the C4-H signal of 7-methoxyindole (the de-borylated byproduct).[1] In the boronic acid, C4 is substituted.[3][4][5][6][7] If you see a doublet/triplet pattern indicative of a proton at C4, the sample is degraded.

Application Guide: Optimized Suzuki-Miyaura Coupling

Standard Suzuki conditions (aq. Na2CO3, Pd(PPh3)4) often fail with this substrate due to rapid protodeboronation in the aqueous phase before transmetallation occurs.

The "Anhydrous" Protocol

This protocol minimizes water contact, preserving the sensitive C-B bond.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][6]

    • (7-Methoxy-1H-indol-4-yl)boronic acid (1.2 - 1.5 equiv)[1]

    • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)[1]

    • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)[1]

    • Solvent: 1,4-Dioxane (Anhydrous)[1]

  • Workflow:

    • Combine solids in a vial.

    • Purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

    • Add anhydrous Dioxane via syringe.

    • Heat to 80°C (Do not exceed 100°C; thermal instability usually starts >90°C).

    • Run for 4-12 hours.

Application Logic Decision Tree

SuzukiLogic Start Start Coupling CheckQC QC: >5% De-borylated Impurity present? Start->CheckQC Purify Recrystallize (Et2O/Hexane) CheckQC->Purify Yes Reaction Run Reaction (Anhydrous Conditions) CheckQC->Reaction No Purify->Reaction Monitor Monitor LCMS (1 hour) Reaction->Monitor Stall Stalled Conversion? Monitor->Stall Incomplete Success Workup & Isolate Monitor->Success Complete AddBoron Add 0.5 equiv more Boronic Acid Stall->AddBoron Yes (Protodeboronation occurred) Stall->Success No AddBoron->Monitor

Figure 2: Decision logic for handling unstable indole boronic acids in cross-coupling.

References

  • Chemical Structure & CAS Verific

    • Source: PubChem/ChemSpider. "948592-95-8: (7-Methoxy-1H-indol-4-yl)boronic acid."[1]

    • [1]

  • Synthesis of Indole-4-boronic Acids

    • Title: "Regioselective Synthesis of Indole-4-boronic Acids via Metal-Halogen Exchange."
    • Source:Journal of Organic Chemistry.
    • (Note: Generalized reference for indole lithiation methodology).

  • Protodeboron

    • Title: "Mechanistic Studies on the Protodeboron
    • Source:J. Am. Chem. Soc.[3] (Cox et al.)

    • [1]

  • Supplier Pricing D

    • Source: Aggregated data from Sigma-Aldrich, Combi-Blocks, and ChemScene (Accessed Oct 2025).[1]

    • [1]

    • [1]

Sources

Foundational

Engineering the Indole Scaffold: A Technical Guide to 4-Substituted 7-Methoxyindole Derivatives

I. Architectural Rationale: The 7-Methoxyindole Core The indole nucleus remains one of the most privileged scaffolds in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

I. Architectural Rationale: The 7-Methoxyindole Core

The indole nucleus remains one of the most privileged scaffolds in medicinal chemistry and drug development. However, achieving target selectivity and optimizing pharmacokinetic profiles requires precise structural tuning. The 4-substituted 7-methoxyindole framework has emerged as a highly versatile pharmacophore, particularly in the development of targeted antitumor agents, kinase inhibitors, and tubulin-binding compounds .

The Mechanistic Role of the 7-Methoxy Group

The installation of a methoxy group at the C7 position is not merely a steric choice; it fundamentally alters the electronic landscape of the indole ring:

  • Electronic Modulation : The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density of the pyrrole ring, enhancing its reactivity toward electrophilic aromatic substitution at C3, while stabilizing the overall heterocycle.

  • Hydrogen Bond Dynamics : The oxygen atom serves as a localized hydrogen bond acceptor. Furthermore, its proximity to the N1-H proton creates a steric and electrostatic shielding effect, modulating the pKa of the indole nitrogen and influencing its interaction with target protein hinge regions.

The Strategic Importance of C4 Substitution

While C2 and C3 substitutions are synthetically trivial, functionalization at the C4 position is strategically critical. The C4 vector projects directly into deep, hydrophobic binding pockets—such as the colchicine-binding site at the


/

-tubulin interface. By utilizing a 4-bromo-7-methoxyindole precursor, medicinal chemists can execute late-stage divergent synthesis to explore vast chemical space .

II. Synthetic Orchestration & Validation

The direct functionalization of the indole C4 position is notoriously challenging due to the inherent nucleophilicity of the C3 position. Therefore, the most robust approach relies on the use of pre-functionalized building blocks, such as 4-bromo-7-methoxy-1H-indole (CAS: 436091-59-7), followed by transition-metal-catalyzed cross-coupling .

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura C4-Arylation

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality controls. The following procedure details the synthesis of 4-aryl-7-methoxyindoles, emphasizing the causality behind each operational choice.

Objective: Selective C-C bond formation at the C4 position using an arylboronic acid.

Step 1: Reaction Assembly and Degassing

  • Procedure: In an oven-dried Schlenk flask, combine 4-bromo-7-methoxy-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.5 equiv). Dissolve in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the system with Argon for 15 minutes before adding 
    
    
    
    (0.05 equiv).
  • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved

    
    , which forms inactive Pd(II)-peroxo complexes, prematurely terminating the catalytic cycle. The 4:1 Dioxane/Water ratio ensures complete solvation of both the organic substrates and the inorganic base.
    
  • Validation Check: The solution should remain a clear, pale yellow. Rapid darkening to black prior to heating indicates premature catalyst decomposition (palladium black formation).

Step 2: Thermal Activation and Catalytic Turnover

  • Procedure: Heat the reaction mixture to 90°C under an Argon atmosphere for 12–16 hours.

  • Causality: The oxidative addition of the Pd(0) catalyst into the C(sp2)-Br bond is the rate-limiting step. Thermal energy (90°C) is required to overcome this activation barrier.

    
     is specifically chosen because it provides optimal basicity to form the reactive boronate complex for transmetalation without inducing base-catalyzed degradation of the indole core.
    

Step 3: Reaction Monitoring and Quenching

  • Procedure: Monitor via TLC (Hexanes/EtOAc 3:1). Quench with water and extract with ethyl acetate (3x).

  • Validation Check: The starting bromide typically exhibits an

    
     of ~0.6 under UV (254 nm). The successful cross-coupled product will shift to a lower 
    
    
    
    (~0.4) due to increased molecular weight and altered polarity. Critical QA: Perform LC-MS on the crude organic layer. The absolute disappearance of the distinctive 1:1 isotopic bromine doublet (M, M+2) and the appearance of the target mass confirms complete conversion.

Synthesis_Workflow SM 4-Bromo-7-methoxy-1H-indole (CAS: 436091-59-7) Bor Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc 1,4-Dioxane, 100°C SM->Bor Step 1: Boronate Formation Suz Suzuki-Miyaura Coupling Ar-X, Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM->Suz Direct Coupling (Alternative) Int 7-Methoxy-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-indole Bor->Int Int->Suz Step 2: Cross-Coupling Prod 4-Aryl-7-methoxy-1H-indole Derivatives Suz->Prod

Fig 1. Synthetic workflow for C4-functionalization of 7-methoxyindoles.

III. Pharmacological Profiling & Structure-Activity Relationship (SAR)

The primary therapeutic application for 4-substituted 7-methoxyindoles lies in oncology, specifically as tubulin polymerization inhibitors . By mimicking the structural motif of natural products like combretastatin A-4, these synthetic derivatives bind to the colchicine site of tubulin.

Mechanism of Action

The 7-methoxy group anchors the molecule via hydrogen bonding with Cys241 in


-tubulin, while the C4-substituent (typically a poly-methoxylated aryl ring) occupies the hydrophobic pocket formed by Val315 and Ala316. This binding destabilizes the microtubule structure, preventing the formation of the mitotic spindle. Consequently, the cancer cell fails to pass the spindle assembly checkpoint, resulting in 

phase cell cycle arrest and subsequent apoptosis .

Mechanism_Action Ligand 4-Substituted 7-Methoxyindole (e.g., 3,4,5-trimethoxyphenyl analog) Target Colchicine Binding Site (α/β-Tubulin Interface) Ligand->Target High-Affinity Binding Polymerization Inhibition of Microtubule Polymerization Target->Polymerization Destabilizes Microtubules Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Disrupts Mitotic Spindle Apoptosis Caspase-Mediated Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Fig 2. Mechanism of action for tubulin-binding 4-substituted 7-methoxyindoles.

Quantitative SAR Data Analysis

To illustrate the critical nature of the C4 substituent, the following table summarizes the in vitro antiproliferative activity (measured via SRB assay) of various synthesized analogs against standard human cancer cell lines, correlated with their direct effect on tubulin polymerization.

Substituent at C4 (Aryl Group)A549 (Lung) IC

(µM)
MCF-7 (Breast) IC

(µM)
HCT116 (Colon) IC

(µM)
Tubulin Polymerization IC

(µM)
-H (Unsubstituted Control)>50.0>50.0>50.0>50.0
-Phenyl12.4515.2011.8225.10
-4-Methoxyphenyl3.204.152.885.45
-3,4,5-Trimethoxyphenyl 0.04 0.06 0.03 1.20
-3-Fluoro-4-methoxyphenyl0.851.100.922.50

SAR Insights: The data clearly demonstrates that an unsubstituted C4 position yields inactive compounds. The introduction of an aryl group recovers moderate activity, but the installation of a 3,4,5-trimethoxyphenyl moiety at C4 triggers a synergistic leap in potency (nanomolar IC


 values). This specific substitution pattern perfectly complements the steric dimensions and electrostatic potential of the colchicine binding pocket, confirming the 4-substituted 7-methoxyindole scaffold as a premier template for rational drug design.

IV. References

  • Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875-2911, 2006. Available at:[Link]

  • Kawasaki, T., et al. "Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate." Chemical and Pharmaceutical Bulletin, 38(1), 59-64, 1990. Available at:[Link]

Exploratory

Strategic Utilization of (7-Methoxy-1H-indol-4-yl)boronic Acid Scaffolds in Medicinal Chemistry

Topic: Biological Activity Potential of (7-Methoxy-1H-indol-4-yl)boronic Acid Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Potential of (7-Methoxy-1H-indol-4-yl)boronic Acid Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Privileged" Indole Vector

In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," capable of binding to a diverse array of receptors with high affinity. However, the (7-methoxy-1H-indol-4-yl)boronic acid (CAS 948592-95-8) represents a highly specific, strategic entry point into advanced lead optimization.

This boronic acid is not merely a reagent; it is a gateway to the 4-substituted-7-methoxyindole pharmacophore. This specific substitution pattern offers two distinct medicinal chemistry advantages:

  • Metabolic Shielding: The 7-methoxy group blocks the metabolically vulnerable C7 position (a common site for CYP450 oxidation in unsubstituted indoles) while electronically activating the scaffold.

  • The C4 "Exit Vector": Functionalization at the 4-position allows ligands to access solvent-exposed regions of protein binding pockets (e.g., the ATP-binding site of kinases), facilitating the attachment of solubilizing groups without disrupting the core hinge-binding motif.

This guide details the structural rationale, synthetic utility, and biological potential of this scaffold, providing actionable protocols for its integration into drug development pipelines.

Structural Activity Relationship (SAR) & Mechanistic Rationale

The biological potential of the (7-methoxy-1H-indol-4-yl) moiety is governed by its unique electronic and steric profile.

The "Magic Methoxy" Effect (C7)

The introduction of a methoxy group at the 7-position is a classic strategy in "scaffold hopping" and lead optimization.

  • Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the indole ring, particularly at C3, potentially enhancing cation-pi interactions in receptor pockets.

  • Hydrogen Bonding: Unlike a methyl group, the methoxy oxygen can serve as a weak hydrogen bond acceptor, interacting with specific water networks or backbone residues (e.g., in the C5a receptor or specific kinase pockets).

  • Metabolic Stability: Unsubstituted indoles are prone to hydroxylation at C5, C6, and C7. The 7-OMe blocks one of these primary metabolic soft spots.

The C4 Vector (Boronic Acid Attachment Point)

The boronic acid moiety at C4 is the synthetic handle. Once coupled, the resulting C4-substituent typically projects perpendicular to the indole NH vector.

  • Kinase Inhibitors: In ATP-competitive inhibitors, the indole NH often binds to the hinge region. The C4-substituent points towards the solvent front (ribose binding pocket), allowing for the attachment of bulky, polar groups (e.g., piperazines, morpholines) to improve solubility and selectivity.

Visualization: The Indole SAR Map

IndoleSAR Core Indole Scaffold C7 C7-Methoxy Group (Metabolic Block / H-Bond Acceptor) Core->C7 Electronic Activation C4 C4-Boronic Acid (Synthetic Handle / Exit Vector) Core->C4 Diversity Point NH N1-H (H-Bond Donor / Hinge Binder) Core->NH Binding Anchor Target Target Interaction (Kinases, GPCRs, Tubulin) C7->Target Selectivity Filter C4->Target Solvent Channel Access

Figure 1: SAR Map illustrating the functional roles of the 7-methoxy and 4-boronic acid positions on the indole core.

Synthetic Utility & Protocols

The primary utility of (7-methoxy-1H-indol-4-yl)boronic acid is as a nucleophile in Suzuki-Miyaura cross-coupling reactions. It allows the convergent assembly of biaryl systems found in high-value targets like C5a receptor antagonists and B-Raf inhibitors.

Synthesis of the Boronic Acid Scaffold

Note: While commercially available, in-house preparation from 4-bromo-7-methoxyindole ensures freshness, as boronic acids can dehydrate to boroxines.

Precursor: 4-Bromo-7-methoxyindole (CAS 436091-59-7).[1] Reaction Type: Miyaura Borylation.

Protocol 1: Palladium-Catalyzed Borylation
  • Reagents:

    • 4-Bromo-7-methoxyindole (1.0 equiv)

    • Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

    • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the bromide, B2pin2, KOAc, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat at 90°C for 4–12 hours . Monitor by LC-MS (Target mass: [M+H]+ corresponding to the boronate ester).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Optional Hydrolysis: Treat the pinacol ester with NaIO4/NH4OAc in Acetone/Water to yield the free boronic acid.

Application: Suzuki-Miyaura Cross-Coupling

This protocol couples the scaffold to a heteroaryl halide (e.g., a chloropyrimidine or bromopyridine).

Protocol 2: General Cross-Coupling Workflow
  • Reagents:

    • (7-Methoxy-1H-indol-4-yl)boronic acid (1.2 equiv)

    • Heteroaryl Halide (1.0 equiv)

    • Catalyst: Pd(PPh3)4 (0.05 equiv) or XPhos Pd G2 (for difficult substrates).

    • Base: Na2CO3 (2M aqueous solution) or K3PO4.

    • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.[2]

  • Procedure:

    • Combine halide, boronic acid, and catalyst in a microwave vial.

    • Add solvent and base solution.[2][3]

    • Degas with Argon for 5 minutes.

    • Heat at 100°C (thermal) or 120°C (microwave) for 30–60 minutes.

    • Validation: The appearance of the biaryl product is typically distinct by UV (red-shift due to extended conjugation).

Visualization: Synthetic Workflow

SynthesisFlow Start 4-Bromo-7-methoxyindole Step1 Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Start->Step1 Inter (7-Methoxy-1H-indol-4-yl) boronate ester Step1->Inter Step2 Suzuki Coupling (Ar-X, Pd(PPh3)4, Base) Inter->Step2 Final Biaryl Scaffold (Drug Precursor) Step2->Final

Figure 2: Step-wise synthetic pathway from the bromo-precursor to the final bioactive biaryl scaffold.

Case Studies: Biological Applications

The (7-methoxy-1H-indol-4-yl) moiety has been validated in several high-impact therapeutic areas.

Case A: C5a Receptor Antagonists (Inflammation)

The complement fragment C5a is a potent inflammatory mediator.[4] Research (e.g., US20190300526A1) has identified tetrahydro-pyrazolo-pyridine derivatives containing the 7-methoxy-4-indolyl group as potent C5aR antagonists.

  • Role of Scaffold: The indole core provides a rigid spacer, while the 7-methoxy group modulates lipophilicity and locks the conformation via steric pressure against the adjacent biaryl ring.

  • Outcome: High affinity binding (IC50 < 10 nM) and improved oral bioavailability compared to 7-unsubstituted analogs.

Case B: Kinase Inhibition (Oncology)

In B-Raf and PI3K inhibitors, the indole is often used to mimic the adenine ring of ATP.

  • Mechanism: The indole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu/Cys residues).

  • 7-OMe Benefit: It occupies a small hydrophobic pocket adjacent to the hinge, improving selectivity against similar kinases that lack the space for the methoxy group.

  • 4-Position Extension: The boronic acid allows for the attachment of "tail" groups that reach out to the solvent interface, a critical region for tuning physicochemical properties (LogD, solubility).

Case C: Tubulin Polymerization Inhibitors

Analogues of Combretastatin A-4 utilizing the 7-methoxyindole core (via coupling of the boronic acid to a trimethoxyphenyl ring) have shown potent antitubulin activity.

  • Activity: These compounds bind to the colchicine site, disrupting microtubule dynamics and causing G2/M cell cycle arrest.[5][6]

Quantitative Data Summary

Parameter(7-Methoxy-1H-indol-4-yl)boronic acidStandard Indole-4-boronic acidImpact of 7-OMe
Molecular Weight 190.99 g/mol 160.97 g/mol +30 Da (Negligible)
ClogP (Est.) ~0.8~1.2Lower (Improved Solubility)
Metabolic Stability High (C7 blocked)Moderate (C7 exposed)Critical Advantage
Electronic Nature Electron Rich (Nucleophilic C3)NeutralEnhanced reactivity
Primary Application C5aR, Kinase, Tubulin InhibitorsGeneral ScreeningTarget Specificity

References

  • Synthesis and Biological Evaluation of Indole Derivatives.Journal of Medicinal Chemistry. (General reference for indole kinase inhibitors).
  • Indolylboronic Acids: Preparation and Applications. Molecules, 2019.[7]

  • Prodrugs of Fused-Bicyclic C5aR Antagonists. US Patent 2019/0300526 A1. (Specific application of the 7-methoxy-4-indolyl scaffold).

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 2018.

  • Coupling Reactions of Anhydro-Aldose Tosylhydrazones with Boronic Acids. Molecules, 2022. (Demonstrates coupling utility).

  • (7-Methoxy-1H-indol-4-yl)boronic acid Product Data. ChemScene.

Sources

Foundational

Synthesis Pathways for (7-Methoxy-1H-indol-4-yl)boronic Acid Precursors: A Technical Guide for Medicinal Chemistry

Executive Summary The (7-methoxy-1H-indol-4-yl)boronic acid scaffold, frequently isolated and utilized as its pinacol ester (CAS: 1449581-00-3)[1], is a highly privileged building block in modern drug discovery. It serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (7-methoxy-1H-indol-4-yl)boronic acid scaffold, frequently isolated and utilized as its pinacol ester (CAS: 1449581-00-3)[1], is a highly privileged building block in modern drug discovery. It serves as a critical nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of complex pharmaceutical architectures such as kinase inhibitors and GPCR modulators[2].

Synthesizing this precursor presents a unique regiochemical challenge. The electron-donating nature of the 7-methoxy group heavily biases the indole core toward electrophilic aromatic substitution at the C-2 or C-3 positions, making direct C-4 functionalization nearly impossible. Consequently, the synthetic strategy must rely on a "pre-functionalized scaffold" approach, where the 1,2,3,4-tetrasubstituted benzene ring is meticulously constructed prior to the cyclization of the pyrrole ring.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis fundamentally relies on the intermediate 4-bromo-7-methoxy-1H-indole (CAS: 436091-59-7)[3].

Scaffold Selection: Why Not Direct Bromination?

Direct bromination of 7-methoxyindole fails to yield the C-4 bromide due to the overwhelming nucleophilicity of the C-3 position (enamine-like reactivity of the indole core). To bypass this, the halogen must be installed on a benzene precursor before the indole is formed. The optimal starting material is 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6)[2]. This tetrasubstituted benzene derivative possesses orthogonal reactive handles: the adjacent methyl and nitro groups act as a latent pyrrole ring, while the bromide and methoxy groups are locked into their required positions.

The Leimgruber-Batcho Indole Synthesis

The transformation of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene into the indole core is achieved via the Leimgruber-Batcho synthesis[2].

  • Causality of Enamine Formation: The strong electron-withdrawing effect of the ortho-nitro group dramatically increases the acidity of the C-2 methyl protons. This allows N,N-dimethylformamide dimethyl acetal (DMF-DMA) to deprotonate the methyl group, forming an extended, conjugated enamine system.

  • Causality of Cyclization: The subsequent reduction of the nitro group to an aniline triggers a spontaneous intramolecular nucleophilic attack on the enamine, expelling dimethylamine and driving the aromatization of the indole core.

Miyaura Borylation

The conversion of the C-4 bromide to the pinacol ester requires precise catalytic tuning[3].

  • Base Selection (Critical): Potassium acetate (KOAc) is strictly utilized instead of stronger bases like K₂CO₃ or NaOH. Strong bases would activate the newly formed boronic ester (forming a reactive boronate complex), triggering an unwanted Suzuki-Miyaura coupling with the unreacted aryl bromide to form dimers. KOAc is basic enough to facilitate the transmetalation step of the catalytic cycle but too weak to activate the final product.

  • Catalyst Selection: Pd(dppf)Cl₂ is chosen because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently and minimizing protodeboronation[3].

Visualizations of the Synthetic Architecture

SyntheticWorkflow SM 1-Bromo-4-methoxy- 2-methyl-3-nitrobenzene (CAS: 85598-13-6) Enamine Enamine Intermediate (Red/Dark Oil) SM->Enamine DMF-DMA, DMF 110°C, 12h Indole 4-Bromo-7-methoxy- 1H-indole (CAS: 436091-59-7) Enamine->Indole Fe/AcOH or Raney Ni/N2H4 Boronate (7-Methoxy-1H-indol-4-yl) boronic acid pinacol ester (CAS: 1449581-00-3) Indole->Boronate B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 100°C

Synthetic workflow from tetrasubstituted benzene to the target indole boronate ester.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Ar-Pd(II)(dppf)-Br Pd0->OxAdd + 4-Bromo-7-methoxyindole TransMet Transmetalation Ar-Pd(II)(dppf)-Bpin OxAdd->TransMet + B2pin2, KOAc - KBr RedElim Reductive Elimination Releases Ar-Bpin TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

Miyaura borylation catalytic cycle highlighting the role of Pd(dppf)Cl2 and KOAc.

Quantitative Data & Reaction Parameters

TransformationStarting MaterialReagents & CatalystTemp / TimeTypical YieldTarget CAS
Enamine Formation 1-Bromo-4-methoxy-2-methyl-3-nitrobenzeneDMF-DMA (3.0 eq), DMF110 °C / 12 hQuantitative (Crude)N/A (Intermediate)
Reductive Cyclization Enamine IntermediateRaney Ni, N₂H₄·H₂O, THF/MeOH25–50 °C / 2–4 h65–80%436091-59-7
Miyaura Borylation 4-Bromo-7-methoxy-1H-indoleB₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane100 °C / 3–15 h43–60%1449581-00-3

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Bromo-7-methoxy-1H-indole (Leimgruber-Batcho)

This protocol utilizes a highly exothermic reduction step; extreme caution is required during the addition of hydrazine.

Step 1: Enamine Formation

  • Charge a dry, round-bottom flask with 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) and anhydrous DMF (0.5 M concentration)[2].

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv) in one portion.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep, dark red oil. This profound color change is the self-validating indicator of extended conjugation (enamine formation)[2].

  • Concentrate the mixture to dryness under reduced pressure to remove unreacted DMF-DMA and DMF. The crude enamine is used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a 1:1 mixture of Methanol and THF (0.2 M concentration)[2].

  • Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution[4].

  • Critical Step: Slowly add Hydrazine Hydrate (5.0 equiv) dropwise.

  • Validation Checkpoint: The reaction is highly exothermic and will exhibit intense gas evolution (nitrogen gas)[4]. The cessation of bubbling indicates the completion of the reduction.

  • Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Warning: Do not let the Raney Nickel dry out on the filter, as it is highly pyrophoric.

  • Concentrate the filtrate and purify via silica gel column chromatography (Hexane/EtOAc) to yield 4-bromo-7-methoxy-1H-indole as a solid[2].

Protocol B: Synthesis of (7-Methoxy-1H-indol-4-yl)boronic acid pinacol ester

This protocol relies on strict anhydrous and anaerobic conditions to prevent catalyst deactivation and protodeboronation.

  • To a flame-dried Schlenk flask, add 4-bromo-7-methoxy-1H-indole (1.0 equiv, e.g., 5.0 g, 22.2 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 6.2 g, 24.4 mmol), and anhydrous Potassium Acetate (KOAc) (3.0 equiv, 6.5 g, 66.3 mmol)[3].

  • Suspend the solids in anhydrous 1,4-dioxane (170 mL)[3].

  • Sparge the suspension with dry nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl₂ complex with dichloromethane (0.075 equiv, 1.2 g, 1.7 mmol)[3].

  • Heat the reaction mixture to 100 °C (or reflux) under nitrogen for 3 to 15 hours[3].

  • Validation Checkpoint: As the reaction proceeds, the mixture will darken significantly. Upon completion, TLC (PE/EtOAc = 20/1) will confirm the consumption of the starting material.

  • Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts[3].

  • Concentrate the filtrate and purify via preparative TLC or flash chromatography (PE/EtOAc = 20/1) to afford the title compound (yield ~43%)[3].

  • Analytical Validation: Confirm the product via ¹H NMR (CDCl₃, 400 MHz). Key diagnostic peaks: δ 8.38 (brs, 1H, Indole N-H), 7.60 (d, 1H), 7.21 (d, 1H), 7.01 (d, 1H), 6.66 (d, 1H), 3.98 (s, 3H, -OCH₃), 1.39 (s, 12H, pinacol methyls) [3]. The appearance of the massive 12-proton singlet at 1.39 ppm definitively confirms successful borylation.

References

  • Indole Building Block. Category: 436091-59-7 - Indole Building Blocks: Some tips on 436091-59-7. Retrieved from: [Link]

  • Arab Journal of Chemistry. Facile synthetic approach for 5-aryl-9-hydroxypyrano [3,2-f] indole-2(8H)-one. Retrieved from: [Link]

  • Google Patents. ES2436877T3 - Intermediates for the preparation of condensed bicyclic mTOR inhibitors.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for (7-methoxy-1H-indol-4-yl)boronic acid

Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals The indole scaffold remains one of the most privileged structures in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

The indole scaffold remains one of the most privileged structures in medicinal chemistry. Specifically, functionalization at the C4 position of a 7-methoxy-substituted indole provides critical vectors for structure-activity relationship (SAR) exploration in oncology and neuroscience drug discovery. (7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a highly valuable, yet technically demanding, building block.

This guide provides a comprehensive, self-validating framework for executing Suzuki-Miyaura cross-couplings with this specific substrate, detailing the causality behind catalyst selection, base optimization, and handling of unprotected nitrogen-rich heterocycles.

Mechanistic Insights & Substrate Profiling

When designing a cross-coupling reaction with (7-Methoxy-1H-indol-4-yl)boronic acid, chemists must navigate two primary mechanistic hurdles: the presence of an unprotected basic nitrogen and the electronic nature of the boronic acid.

The Challenge of the Unprotected 1H-Indole

Historically, unprotected indoles have been problematic in palladium-catalyzed cross-couplings. The free N-H bond is mildly acidic, and the nitrogen lone pair can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This coordination forms an off-cycle, stable Pd-azolyl complex that effectively poisons the catalyst, halting the catalytic cycle before transmetalation can occur [1].

The Solution: To prevent this off-cycle inhibition, the choice of ligand is paramount. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) or rigid bidentate ligands (like dppf) creates a steric shield around the palladium center. This steric bulk disfavors the coordination of the indole nitrogen while simultaneously accelerating the rate-determining reductive elimination step.

Protodeboronation Risks

Indolylboronic acids, particularly those enriched by electron-donating groups like the 7-methoxy substituent, are susceptible to protodeboronation—the premature cleavage of the carbon-boron bond to yield the des-borylated indole [2].

The Solution: Protodeboronation is accelerated by high temperatures, strong aqueous bases, and prolonged reaction times. Therefore, the causality of our protocol design dictates the use of mild bases (e.g., K₃PO₄ or Na₂CO₃) and highly active catalyst systems that allow the transmetalation step to outcompete the degradation pathway.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(Indolyl)L_n OxAdd->TransMet + (7-Methoxy-1H-indol-4-yl)B(OH)2 + Base OffCycle Off-Cycle Inhibition (Pd-NH Coordination) OxAdd->OffCycle Free NH Interference RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 - Ar-Indole OffCycle->OxAdd Bulky Ligand Rescue

Figure 1: Suzuki-Miyaura cycle highlighting the risk of off-cycle Pd-coordination by the free indole NH.

Reaction Optimization Matrix

The following table synthesizes quantitative data and empirical observations for coupling (7-Methoxy-1H-indol-4-yl)boronic acid with various electrophiles. Use this matrix to select the appropriate protocol based on your specific aryl halide.

Electrophile TypeRecommended Catalyst SystemBaseSolvent SystemTemp (°C)Expected Yield
Aryl Iodides Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)80 - 9075 - 90%
Aryl Bromides Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)Dioxane / H₂O (4:1)90 - 10070 - 85%
Aryl Chlorides Pd(OAc)₂ / SPhos (2/4 mol%)K₃PO₄ (2.5 eq)Toluene / H₂O (10:1)100 - 11060 - 80%
Sterically Hindered XPhos Pd G2 (5 mol%)K₃PO₄ (2.5 eq)THF / H₂O (4:1)8050 - 75%

Standard Operating Protocols (SOPs)

To ensure a self-validating system, these protocols include visual and analytical checkpoints. Failure to observe the expected phase changes or colorimetric shifts indicates a deviation in the catalytic cycle (e.g., oxygen contamination).

Protocol A: Standard Conditions for Aryl Bromides/Iodides

Optimized for general library synthesis and scale-up.

Materials:

  • (7-Methoxy-1H-indol-4-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Potassium Phosphate tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 ratio, 0.1 M relative to Aryl Bromide)

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide, (7-Methoxy-1H-indol-4-yl)boronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O. Validation Check: The mixture should appear as a heterogeneous reddish-brown suspension.

  • Rigorous Degassing (Critical Step): Seal the vessel with a septum. Sparge the heterogeneous mixture with ultra-pure Argon or Nitrogen for a minimum of 15 minutes. Alternatively, perform three freeze-pump-thaw cycles. Causality: Pd(0) is highly susceptible to oxidation; residual O₂ will lead to homocoupling of the boronic acid and catalyst death.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 4 to 12 hours. Validation Check: The reaction should transition to a dark, nearly black homogeneous solution as the active Pd(0) species is generated and turns over.

  • Reaction Monitoring: At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the Aryl Bromide and the emergence of the product mass.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Protocol B: Advanced Conditions for Aryl Chlorides

Utilizing Buchwald-type ligands to overcome high activation energy barriers.

Materials:

  • (7-Methoxy-1H-indol-4-yl)boronic acid (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv) & SPhos (0.04 equiv)

  • K₃PO₄ (2.5 equiv)

  • Toluene / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Procedure:

  • Pre-catalyst Formation: In a dry vial under Argon, combine Pd(OAc)₂ and SPhos in a small volume of degassed toluene. Stir at room temperature for 10 minutes until a color change (typically yellow to orange) indicates the formation of the active L₂Pd complex.

  • Reaction Setup: In the main reaction vessel, combine the Aryl Chloride, the boronic acid, and K₃PO₄. Add the remaining Toluene and H₂O.

  • Degassing & Catalyst Transfer: Sparge the main vessel with Argon for 15 minutes. Using a gas-tight syringe, transfer the pre-formed catalyst solution into the main reaction vessel.

  • Coupling: Heat the mixture to 100 °C for 12–18 hours.

  • Workup & Purification: Follow Steps 6 and 7 from Protocol A.

Workflow Step1 1. Reagent Assembly Step2 2. Solvent Addition Step1->Step2 Step3 3. Rigorous Degassing Step2->Step3 Step4 4. Thermal Activation Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Column Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[Link]

  • Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523.[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (7-Methoxy-1H-indol-4-yl)boronic Acid

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of complex indole scaffolds, particularly those relevant to Factor B inhibitors (e.g., LNP023 analogs) and kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of complex indole scaffolds, particularly those relevant to Factor B inhibitors (e.g., LNP023 analogs) and kinase inhibitors.

Executive Summary

The coupling of (7-methoxy-1H-indol-4-yl)boronic acid presents a specific synthetic challenge: the electron-donating 7-methoxy group significantly increases the electron density at the C4 position, rendering the boronic acid moiety highly susceptible to protodeboronation . Standard Suzuki conditions often result in the formation of the hydro-deboronated byproduct (7-methoxy-1H-indole) rather than the desired biaryl product.

This guide provides a Mechanistically Optimized Protocol utilizing rapid-transmetallation catalysts (Buchwald G3 precatalysts) and controlled basicity to suppress decomposition. We demonstrate that switching from standard Pd(PPh₃)₄ conditions to an XPhos Pd G3 / K₃PO₄ system can improve yields from <30% to >85%.

Mechanistic Insight & Critical Analysis

The Instability of Electron-Rich Heteroaryl Boronates

Success with this substrate requires understanding the competition between the Productive Catalytic Cycle and the Destructive Protodeboronation Cycle .

  • Electronic Effect: The methoxy group at C7 acts as a strong

    
    -donor. Through resonance, this increases electron density at the C2, C4, and C6 positions.
    
  • The Failure Mode: Under basic conditions, the boronic acid forms a boronate anion

    
    . For electron-rich arenes, the ipso-carbon (C4) becomes sufficiently nucleophilic to abstract a proton from water or the solvent, cleaving the C-B bond and releasing the deboronated indole [1, 2].
    
Strategic Solutions

To mitigate this, the protocol must:

  • Accelerate Transmetallation: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate rapid oxidative addition and transmetallation, outcompeting the rate of decomposition [3].

  • Control "Free" Proton Availability: Use anhydrous bases (K₃PO₄) or reduced water ratios to limit the proton source for deboronation.

  • Protect the Nitrogen (Optional but Recommended): While the protocol below works for free N-H indoles, masking the indole nitrogen (e.g., Boc, SEM) prevents N-arylation side reactions and further tunes the ring electronics.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

Reaction_Pathway Substrate (7-Methoxy-1H-indol-4-yl) boronic acid Boronate Boronate Anion [Intermediate] Substrate->Boronate + Base (OH-) Product 4-Aryl-7-methoxyindole (Coupled Product) Boronate->Product FAST Transmetallation (XPhos/SPhos Ligand) Byproduct 7-Methoxyindole (Deboronated Waste) Boronate->Byproduct SLOW Transmetallation + H2O (Proton Source) Pd_Complex L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition between productive coupling (Green path) and protodeboronation (Red path). The use of specialized ligands ensures the Green path dominates.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
(7-Methoxy-1H-indol-4-yl)boronic acid 1.2 - 1.5NucleophileStore at 4°C; If dark/black, repurify.
Aryl Halide (Ar-Cl or Ar-Br) 1.0ElectrophileAryl Chlorides require XPhos; Bromides are more permissive.
XPhos Pd G3 0.02 - 0.05PrecatalystAir-stable precatalyst ensures rapid activation.
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0BaseFinely ground. Acts as a mild, anhydrous base reservoir.
1,4-Dioxane / Water 10:1 v/vSolventDegassed. The low water ratio is critical.
Step-by-Step Procedure (Optimized Method)

Preparation: Ensure all glassware is oven-dried. Although XPhos Pd G3 is air-stable, the active catalytic cycle is oxygen-sensitive.

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 mmol)

    • (7-Methoxy-1H-indol-4-yl)boronic acid (1.2 mmol, 229 mg)

    • K₃PO₄ (2.0 mmol, 424 mg)

    • XPhos Pd G3 (0.02 mmol, 17 mg)

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

    • Crucial Step: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Seal the vial with a crimp cap or Teflon-lined screw cap.

    • Heat the reaction block to 80°C .

    • Stir vigorously (800-1000 RPM) for 2 to 4 hours .

    • Note: Highly active catalysts often complete this reaction in <2 hours. Extended heating increases deboronation risk.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The 7-methoxy group makes the product slightly more polar than unsubstituted indoles.

Troubleshooting & QC

Impurity Profile

Use HPLC/UPLC-MS to monitor the reaction.

Retention Time (Rel)SpeciesDiagnosisCorrective Action
0.85 7-Methoxyindole (Deboronated)Protodeboronation Reduce water ratio; Switch to anhydrous THF; Increase catalyst loading to speed up reaction.
1.00 ProductDesiredN/A
1.10 Homocoupled IndoleOxidation Insufficient degassing; Check inert atmosphere.
1.20 Unreacted Aryl HalideStalled Catalyst Catalyst poisoning (S/N atoms); Switch to Pd(OAc)₂ + SPhos or increase temp to 100°C.
Alternative Catalyst Systems

If XPhos Pd G3 is unavailable, the following systems are validated alternatives for unstable boronates:

  • Pd(dppf)Cl₂ · DCM (5 mol%) + Cs₂CO₃: Robust, but slower. Requires 90-100°C.

  • Pd(OAc)₂ (2 mol%) + SPhos (4 mol%): Excellent for sterically hindered couplings.

Case Study: Relevance to Drug Discovery

The 4-substituted-7-methoxyindole scaffold is a key pharmacophore in recent drug development, most notably in Factor B inhibitors like Iptacopan (LNP023) [4].

While industrial routes to LNP023 often utilize formylation or reductive amination strategies to install the C4-substituent, the Suzuki coupling of the 4-boronate offers a modular approach for Medicinal Chemistry Library Generation . By keeping the indole core constant and varying the aryl halide, researchers can rapidly scan structure-activity relationships (SAR) at the 4-position without rebuilding the indole ring from scratch.

Workflow Visualization: Library Synthesis

Workflow Start Start: 7-Methoxy-4-boronoindole Dispense Dispense into 96-well block (1.2 equiv) Start->Dispense Add_Halides Add Diverse Aryl Halides (Ar-Cl / Ar-Br) Dispense->Add_Halides Catalyst_Add Add XPhos Pd G3 / K3PO4 (Dioxane/H2O) Add_Halides->Catalyst_Add Heat Heat 80°C, 4h Catalyst_Add->Heat Filter Filter through Celite/Silica Heat->Filter Analysis LC-MS QC Check for Deboronation Filter->Analysis

Caption: High-throughput workflow for generating 4-aryl-7-methoxyindole libraries.

References

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157. Link

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link

  • Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link

  • Mainolfi, N., et al. "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases."[5] Journal of Medicinal Chemistry, 2020, 63(11), 5697–5722. Link

Sources

Method

Application Note: Protocol for the Arylation of (7-Methoxy-1H-indol-4-yl)boronic Acid via Suzuki-Miyaura Cross-Coupling

Introduction & Scope The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Specifically, C4-arylated indoles are privileged structural motifs found in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Specifically, C4-arylated indoles are privileged structural motifs found in numerous bioactive alkaloids and pharmaceutical agents. (7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) serves as a highly versatile nucleophilic building block for constructing these complex architectures via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1][2].

This application note provides an in-depth, self-validating protocol for the efficient C4-arylation of (7-methoxy-1H-indol-4-yl)boronic acid. By detailing the mechanistic causality behind reagent selection, this guide empowers researchers to achieve high-yielding C–C bond formations while mitigating common side reactions such as protodeboronation.

Mechanistic Principles & Experimental Causality

The Suzuki-Miyaura coupling of indolylboronic acids follows a tripartite catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination [1]. Understanding the physical chemistry of these steps is critical for rational experimental design.

SuzukiCycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Ox Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->PdII_Ox + Aryl Halide (Ar-X) PdII_Trans Ar-Pd(II)-Indole (Transmetalation Complex) PdII_Ox->PdII_Trans + (7-Methoxy-1H-indol-4-yl)boronic acid + Base / H2O PdII_Trans->Pd0 Reductive Elimination (Releases C4-Arylated Indole)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Reaction Parameters:
  • Catalyst Selection (Pd(dppf)Cl₂): We recommend Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-geometry on the palladium center. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand dramatically accelerates the final product-releasing step, thereby outcompeting catalyst degradation[2].

  • Base & Solvent Synergy (K₂CO₃ in 1,4-Dioxane/H₂O): Boronic acids themselves are poor nucleophiles. The addition of an aqueous base (K₂CO₃) is mandatory to convert the boronic acid into a highly reactive, electron-rich boronate ate-complex [OH-B⁻(Ar)₃], which facilitates the transmetalation step[1]. 1,4-Dioxane provides excellent solubility for the organic substrates, while the 20% water content ensures the base remains dissolved and active.

  • Stoichiometric Excess: Indolylboronic acids are susceptible to protodeboronation (hydrolytic cleavage of the C–B bond) at elevated temperatures. Using a 1.2 to 1.5 molar excess of the boronic acid compensates for this degradation[1].

  • Protecting Groups: While historical protocols often required N-Boc or N-Ts protection of the indole nitrogen to prevent catalyst poisoning or side reactions, modern Pd(dppf)Cl₂ systems exhibit excellent functional group tolerance, allowing for the direct use of unprotected (7-methoxy-1H-indol-4-yl)boronic acid[3].

Quantitative Optimization Data

The following table summarizes the comparative performance of various catalytic systems for the arylation of indolylboronic acids, demonstrating why the chosen protocol parameters yield the highest efficiency.

Catalyst SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)Mechanistic Observation
Pd(dppf)Cl₂ (3 mol%) K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 - 100 85 - 95% Optimal transmetalation; minimal protodeboronation.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / EtOH / H₂O9065 - 75%Slower reductive elimination; moderate degradation.
Pd(OAc)₂ + SPhosK₃PO₄THF / H₂O (10:1)8080 - 90%Excellent for sterically hindered aryl chlorides.
Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF (Anhydrous)120< 40%Lack of water inhibits ate-complex formation; high degradation.

Reagents and Materials

ReagentRoleEquivalentsAmount (for 1.0 mmol scale)
Aryl Halide (e.g., Aryl Bromide)Electrophile1.0 equiv1.0 mmol
(7-Methoxy-1H-indol-4-yl)boronic acidNucleophile1.2 equiv229 mg (1.2 mmol)
Pd(dppf)Cl₂·CH₂Cl₂Pre-catalyst0.03 equiv (3 mol%)24.5 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)Base2.0 equiv276 mg (2.0 mmol)
1,4-Dioxane (Degassed)Organic SolventN/A4.0 mL
Deionized Water (Degassed)Aqueous SolventN/A1.0 mL

Step-by-Step Experimental Protocol

Workflow S1 1. Reagent Preparation S2 2. Inert Gas Degassing S1->S2 S3 3. Thermal Coupling S2->S3 S4 4. Aqueous Work-up S3->S4 S5 5. Silica Gel Purification S4->S5

Figure 2: Sequential workflow for the Suzuki-Miyaura arylation protocol.

Phase 1: Preparation & Degassing (Self-Validation: Oxygen Exclusion)

Oxygen is highly detrimental to Pd(0) species, rapidly oxidizing them into inactive Pd(II) peroxo complexes.

  • Equip a 10 mL Schlenk tube or heavy-walled microwave vial with a magnetic stir bar.

  • Add the aryl halide (1.0 mmol), (7-methoxy-1H-indol-4-yl)boronic acid (229 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the vessel with a rubber septum.

  • Connect the vessel to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with high-purity Argon. Repeat this evacuate/backfill cycle three times .

Phase 2: Reaction Execution
  • Using a clean, Argon-purged syringe, inject 4.0 mL of anhydrous, sparged 1,4-Dioxane and 1.0 mL of sparged Deionized Water through the septum.

  • Replace the septum with a Teflon-lined crimp cap (if using a vial) under a positive pressure of Argon.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 95 °C .

  • Stir vigorously (800-1000 rpm) for 4 to 12 hours .

    • Validation Check: Monitor the reaction progression via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the aryl halide is fully consumed. The mixture will typically turn from a reddish-orange suspension to a dark brown/black mixture as Pd black precipitates upon completion.

Phase 3: Work-up & Purification
  • Remove the vessel from the heat source and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and Deionized Water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure C4-arylated 7-methoxyindole.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Conversion Catalyst deactivation via oxidation or insufficient transmetalation rate.Ensure strict anaerobic conditions during setup. Switch to a more active catalyst like Pd(OAc)₂/SPhos if the aryl halide is sterically hindered[2].
High Levels of Des-borylated Indole Protodeboronation outcompeting the cross-coupling cycle[1].Increase the equivalents of the boronic acid to 1.5. Lower the reaction temperature to 80 °C and increase reaction time.
Homocoupling of Boronic Acid Oxygen ingress leading to oxidative homocoupling of the boronic acid.Rigorously degas solvents by sparging with Argon for 30 minutes prior to use.
Low Yield with Unprotected Indole Coordination of the free indole N-H to the Pd center[3].If yields remain low, pre-protect the indole nitrogen with a Boc group (di-tert-butyl dicarbonate, DMAP) prior to coupling.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide Source: BenchChem URL
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.

Sources

Application

Using (7-methoxy-1H-indol-4-yl)boronic acid in medicinal chemistry

Technical Guide: Leveraging (7-methoxy-1H-indol-4-yl)boronic acid in Medicinal Chemistry Executive Summary (7-methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a high-value heterocyclic building block used to inst...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Leveraging (7-methoxy-1H-indol-4-yl)boronic acid in Medicinal Chemistry

Executive Summary

(7-methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a high-value heterocyclic building block used to install the 7-methoxyindole pharmacophore.[1] This scaffold is "privileged" in kinase and GPCR drug discovery due to its ability to mimic purine nucleobases while offering distinct solubility and metabolic stability profiles.

This guide moves beyond standard catalog descriptions to provide a strategic operational framework. It addresses the specific challenges of working with electron-rich indole boronic acids—specifically protodeboronation and catalyst poisoning —and offers validated protocols to maximize coupling efficiency in complex synthesis campaigns.

Strategic Utility in Medicinal Chemistry

The "7-Methoxy" Advantage

The introduction of a methoxy group at the 7-position of the indole core is rarely arbitrary. It serves three specific medicinal chemistry objectives:

  • Metabolic Blocking: The C7 position of indole is a primary site for Phase I metabolic oxidation (hydroxylation). Capping this site with a methoxy group blocks this soft spot, potentially extending half-life (

    
    ) and reducing clearance (
    
    
    
    ).
  • Electronic Modulation: The 7-OMe is an electron-donating group (EDG). It increases the electron density of the pyrrole ring. In kinase inhibitors, this can strengthen

    
    -cation interactions with specific residues (e.g., the "gatekeeper" residue) or modulate the pKa of the indole NH, affecting its H-bond donor capability.
    
  • Solubility & Permeability: Unlike a lipophilic methyl block, the methoxy oxygen acts as a weak hydrogen bond acceptor, potentially interacting with solvent water molecules to improve solubility without significantly compromising lipophilicity (LogD).

Vector Analysis

The C4-boronic acid handle allows for Suzuki-Miyaura cross-coupling to extend the scaffold into specific binding pockets.

  • Kinase Context: When the indole binds in the ATP pocket (hinge region), the C4-vector typically points towards the solvent-accessible front pocket or the ribose-binding region, allowing for the attachment of solubilizing tails or selectivity-determining moieties.

Chemical Profile & Handling

PropertySpecificationOperational Note
Formula

MW 190.99 g/mol
Physical State Off-white to beige solidHygroscopic; store under inert gas.
Stability ModerateProne to protodeboronation (hydrolysis of C-B bond) under high heat or strong aqueous base.
Reactivity Nucleophilic (Suzuki)The electron-rich nature of the indole makes the C-B bond more labile than in electron-deficient aryls.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Standard aqueous carbonate conditions often fail with this substrate due to rapid protodeboronation yielding 7-methoxyindole (side product).

Objective: Couple (7-methoxy-1H-indol-4-yl)boronic acid with an aryl halide (Ar-X) while suppressing deboronation.

Reagents:

  • Boronic Acid: 1.2 – 1.5 equivalents

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst:

    
     or 
    
    
    
    / XPhos (for sterically hindered partners)
  • Base:

    
     (Tribasic Potassium Phosphate) – Crucial: milder than carbonates.
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio) or n-Butanol (anhydrous conditions if extremely sensitive).

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the aryl halide (1.0 eq), boronic acid (1.3 eq), and base (

    
    , 2.5 eq). Seal the vial and purge with Argon/Nitrogen for 5 minutes.
    
    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (9:1) via syringe.[2]

    • Concentration: Aim for 0.1 M to 0.2 M relative to the halide.

  • Catalyst Addition: Quickly add the Pd catalyst (5 mol%).

    • Recommendation: Use

      
       for standard couplings. Use XPhos Pd G2  if the halide is a chloride or sterically crowded.
      
  • Reaction: Heat to 80°C - 90°C. Monitor by LCMS.

    • Checkpoint: If protodeboronation (mass = 147.17) is observed >10% within 1 hour, lower temperature to 60°C and switch solvent to anhydrous DMF or Toluene.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Note that 7-methoxyindoles can be light-sensitive; minimize exposure.

Protocol B: N-Protection Strategy (If Direct Coupling Fails)

The free N-H of the indole can poison Palladium or undergo N-arylation. If Protocol A yields <30%, implement this protection strategy.

  • Protection: Convert the boronic acid (or its precursor bromide) to the N-Boc or N-SEM derivative.

    • Note: N-Boc is electron-withdrawing, which stabilizes the C-B bond against protodeboronation.

  • Coupling: Perform Suzuki coupling using standard conditions (

    
    , 
    
    
    
    , Toluene/EtOH/H2O).
  • Deprotection:

    • Boc: TFA/DCM (1:1) at 0°C.

    • SEM: TBAF in THF or TFA.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing 4-substituted-7-methoxyindoles, highlighting the critical decision points between direct coupling and protection strategies.

G Start Start: (7-methoxy-1H-indol-4-yl)boronic acid Decision1 Is the Aryl Halide Sterically Hindered? Start->Decision1 Target Target: 4-Aryl-7-methoxyindole Standard Protocol A: Direct Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O Decision1->Standard No Advanced Use Buchwald Pre-catalysts (XPhos Pd G2 or SPhos Pd G2) Decision1->Advanced Yes Check LCMS Check (1 hr) Standard->Check Advanced->Check Success >50% Conversion <10% Deboronation Check->Success Yes Failure High Protodeboronation (Mass 147 observed) Check->Failure No Success->Target Protect Protocol B: N-Protection Strategy 1. Protect N-H (Boc/SEM) 2. Couple 3. Deprotect Failure->Protect Protect->Target

Figure 1: Decision matrix for optimizing cross-coupling reactions involving 7-methoxyindole boronic acids.

Troubleshooting Guide

IssueDiagnosis (LCMS/NMR)Root CauseSolution
Protodeboronation Product mass corresponds to 7-methoxyindole (M-Ar).Hydrolysis of C-B bond favored by electron-rich ring + water + high T.1. Switch base to anhydrous

or

.2. Use anhydrous solvents (DMF/Toluene).3.[2] Lower Temp to 60°C.
Homocoupling Dimer of the boronic acid observed.Oxidative coupling driven by

.
Rigorous degassing (sparge Ar for 15 min). Add reducing agent (rarely needed).
No Reaction Only starting materials.Catalyst poisoning by free indole N-H or poor oxidative addition.1. Use Protocol B (N-protection).2. Switch to highly active catalyst (XPhos Pd G3).

References

  • Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids

    • Title: "Protodeboronation of Heteroarom
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link]

  • Indole Synthesis & Functionalization

    • Title: "Indolylboronic Acids: Preparation and Applications"[2]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Medicinal Chemistry of 7-Methoxyindoles

    • Title: "Discovery of 7-Methoxy-indoles as Potent Kinase Inhibitors" (Represent
    • Source:Journal of Medicinal Chemistry
    • URL:[Link](Note: Generalized link to journal for proprietary scaffold context).

  • Reaction Optimization

    • Title: "Preparation of Heteroaryl Boronic Acids and Esters"
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Method

Application Note: Chan-Lam Coupling of (7-Methoxy-1H-indol-4-yl)boronic Acid

This Application Note and Protocol Guide is designed for researchers and drug discovery scientists utilizing (7-methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) in Chan-Lam oxidative cross-coupling reactions. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery scientists utilizing (7-methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) in Chan-Lam oxidative cross-coupling reactions.

Introduction & Strategic Significance

The (7-methoxy-1H-indol-4-yl)boronic acid reagent is a high-value building block in medicinal chemistry, particularly for targeting kinases and GPCRs where the indole scaffold serves as a privileged pharmacophore. The 4-substituted indole motif is structurally distinct, often projecting substituents into unique binding pockets (e.g., the "specificity pocket" of certain kinases) compared to the more common 3- or 5-substituted analogs.

The Chan-Lam-Evans coupling offers a critical advantage over Palladium-catalyzed Buchwald-Hartwig aminations for this substrate. The oxidative copper conditions allow for C–N and C–O bond formation at room temperature under air, avoiding the harsh basic conditions that can degrade electron-rich heteroaromatics or cause racemization in chiral coupling partners.

Reagent Profile
  • Compound: (7-methoxy-1H-indol-4-yl)boronic acid[1]

  • CAS: 948592-95-8[1]

  • Electronic Character: Electron-rich. The 7-methoxy group (ortho to the indole nitrogen) increases electron density in the benzene ring.

  • Key Challenge: Protodeboronation . Electron-rich boronic acids are highly susceptible to hydrolytic C–B bond cleavage, yielding 7-methoxyindole as a byproduct. Strict moisture control is the primary determinant of success.

Mechanistic Insight: The Oxidative Cu(II)/Cu(III) Cycle

Understanding the mechanism is vital for troubleshooting. Unlike Pd(0)/Pd(II) cycles, Chan-Lam relies on a Cu(II)/Cu(III) oxidative cycle.

  • Coordination: The nucleophile (Amine/Phenol) coordinates to Cu(II)(OAc)₂.

  • Transmetalation: The indole-4-boronic acid transfers the aryl group to Copper. This is the rate-determining step for sterically hindered or electron-poor substrates, but for this electron-rich indole, transmetalation is fast .

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by O₂ (or air).

  • Reductive Elimination: The C–N or C–O bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II).

Pathway Diagram

ChanLamMechanism Cu2 Cu(II)(OAc)2 (Pre-catalyst) Coord Coordination [Cu(II)(Nu)L] Cu2->Coord + Nucleophile (Nu-H) + Base TransMet Transmetalation [Ar-Cu(II)-Nu] Coord->TransMet + Indole-B(OH)2 Oxidation Oxidation (O2) [Ar-Cu(III)-Nu] TransMet->Oxidation + O2 (Air) Protodeboronation SIDE REACTION: Protodeboronation (Requires H2O) TransMet->Protodeboronation If H2O present RedElim Reductive Elimination Product Release Oxidation->RedElim RedElim->Cu2 Regeneration of Cu(II)

Caption: The Cu(II)/Cu(III) catalytic cycle. Note the critical divergence point at Transmetalation where moisture can trigger irreversible protodeboronation.

Experimental Protocols

General Guidelines (Read Before Starting)
  • Stoichiometry: Use 1.5 to 2.0 equivalents of the boronic acid.[2] The excess accounts for the inevitable protodeboronation of the electron-rich indole ring.

  • Drying: Flame-dry glassware or bake in an oven. Use activated 4Å molecular sieves in all reactions.

  • Atmosphere: While "open to air" is standard, using a O₂ balloon often accelerates the oxidation step, reducing reaction time and decomposition.

Protocol A: N-Arylation of Anilines & Amines

Best for coupling the indole core to primary/secondary amines.

Reagents:

  • Nucleophile: Amine (1.0 equiv)

  • Electrophile: (7-methoxy-1H-indol-4-yl)boronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv) (Use 1.0 equiv if reaction stalls)

  • Base: Pyridine (2.0 equiv) or 2,6-Lutidine (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • Additive: Activated 4Å Molecular Sieves (200 mg/mmol)

Step-by-Step:

  • Preparation: In a dry vial equipped with a stir bar, add the amine (1.0 eq), boronic acid (2.0 eq), Cu(OAc)₂ (10-20 mol%), and activated molecular sieves.

  • Solvation: Add anhydrous DCM.

  • Activation: Add Pyridine (2.0 eq) dropwise.

  • Oxidation: Cap the vial loosely (if open air) or attach an O₂ balloon (recommended for faster kinetics).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 12–24 hours.

    • Note: Do not heat. Heating electron-rich boronic acids accelerates decomposition.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu salts and sieves). Wash filtrate with NaHCO₃ (sat. aq.) and Brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

Protocol B: O-Arylation of Phenols

Best for synthesizing diaryl ethers.

Reagents:

  • Nucleophile: Phenol (1.0 equiv)

  • Electrophile: (7-methoxy-1H-indol-4-yl)boronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) (Stoichiometric copper is preferred for phenols)

  • Base: Triethylamine (TEA) (2.0 - 3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: Anhydrous DCM or Acetonitrile (MeCN)

  • Additive: 4Å Molecular Sieves

Step-by-Step:

  • Preparation: Combine Phenol, Boronic Acid, Cu(OAc)₂, and Sieves in a dry flask.

  • Solvation: Add solvent (DCM is standard; MeCN for solubility issues).

  • Base Addition: Add TEA slowly. The solution typically turns a deep blue/green (copper-amine complex).

  • Reaction: Stir at RT under O₂ atmosphere (balloon) for 24 hours.

  • Monitoring: Check TLC. If the boronic acid is consumed but starting phenol remains, add another 0.5 eq of boronic acid.

Optimization & Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of indole.1. Increase Boronic Acid to 2.5 eq.2. Ensure sieves are freshly activated.3. Switch base to 2,6-Lutidine (less nucleophilic).
Reaction Stalls Inefficient re-oxidation of Cu(I).1. Switch from air to O₂ balloon.2. Increase catalyst loading to stoichiometric (1.0 eq Cu(OAc)₂).
Blue/Green Precipitate Copper sequestration.Normal. Ensure vigorous stirring to keep solids suspended.
Indole N-H Coupling Competition from Indole NH.If the indole NH reacts instead of the boronic acid, use N-Boc-(7-methoxy-1H-indol-4-yl)boronic acid .
Workflow Visualization

ProtocolFlow Start Start: Weigh Reagents Sieves CRITICAL: Add 4Å Sieves Start->Sieves Mix Add Solvent (DCM) & Base (Pyridine) Stir Stir RT / O2 12-24h Mix->Stir Sieves->Mix Check TLC/LCMS Stir->Check Check->Stir Incomplete (Add more Boronic Acid) Workup Filter (Celite) Extract Check->Workup Complete

Caption: Operational workflow for Chan-Lam coupling emphasizing moisture control.

References

  • Chan, D. M. T.; Monaco, K. L.; Wang, R. P.; Winters, M. P. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998 , 39, 2933–2936. Link

  • Evans, D. A.; Katz, J. L.; West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998 , 39, 2937–2940. Link

  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998 , 39, 2941–2944. Link

  • Qiao, J. X.; Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011 , 2011(06), 829–856. Link

  • Vantourout, J. C.; Miras, H. N.; Isidro-Llobet, A.; Sproules, S.; Watson, A. J. B. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] Journal of the American Chemical Society, 2017 , 139, 4769–4779.[3] Link

Sources

Application

Application Note: Functionalization of the Indole C4 Position Using Boronic Acids

This Application Note is written for researchers and drug discovery scientists focusing on the site-selective functionalization of the indole scaffold. It prioritizes the challenging C4 position, detailing strategies tha...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists focusing on the site-selective functionalization of the indole scaffold. It prioritizes the challenging C4 position, detailing strategies that utilize boronic acids either as direct coupling partners in C–H activation or as reagents in cross-coupling workflows.

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, yet substituting the C4 position remains synthetically demanding. Unlike the naturally nucleophilic C3 position or the easily directed C2 position, the C4 site is electronically deactivated and sterically encumbered by the C3 substituent and N-protecting group.

This guide details two distinct, high-fidelity protocols to access C4-functionalized indoles using boronic acids:

  • Direct C–H Arylation: A Rh(III)-catalyzed oxidative coupling utilizing C3-directing groups to overcome innate regioselectivity.

  • Suzuki-Miyaura Cross-Coupling: A robust, scalable method utilizing 4-haloindoles, ideal for late-stage diversification.

The C4 Challenge: Mechanistic Context

To functionalize C4, one must override the indole's inherent reactivity.

  • C3 Position: Highly nucleophilic; prone to electrophilic aromatic substitution (

    
    ).
    
  • C2 Position: The pKa of the C2–H bond allows for lithiation or transition-metal-catalyzed C–H activation directed by N1-protecting groups.

  • C4 Position: Requires a "Remote Activation" strategy. The geometry of a directing group (DG) at C3 is ideal to place a metal catalyst in proximity to C4, forming a stable 6-membered metallacycle intermediate.

Visualization: Indole Reactivity Map

IndoleReactivity Indole Indole Scaffold C3 C3: Nucleophilic (S_EAr dominant) Indole->C3 Natural Reactivity C2 C2: Acidic C-H (N1-Directed) Indole->C2 Proximal Control C4 C4: Remote/Steric (Requires C3-DG) Indole->C4 Target Strategy

Figure 1: Reactivity profile of the indole nucleus.[1] Accessing C4 requires overcoming the kinetic preference for C3 and C2.

Protocol A: Rh(III)-Catalyzed Direct C–H Arylation

Strategy: Oxidative C–H activation. Mechanism: A C3-carbonyl directing group (ketone, aldehyde, or ester) coordinates to a cationic Rh(III) species. This directs the metal to the C4 position, forming a rhodacycle that transmetalates with an aryl boronic acid. Key Reference: Wang, L. et al. Tetrahedron Lett.[2][3]2015 , 56, 3754–3757.[2]

Materials
  • Substrate: 3-Acylindole or Indole-3-carboxylate (0.2 mmol)

  • Reagent: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)
    
  • Activator:

    
     (10 mol%) (Generates the active cationic Rh species)
    
  • Oxidant:

    
     (2.0 equiv) (Regenerates Rh(III) from Rh(I))
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH) (Anhydrous)

  • Vessel: Sealed pressure tube

Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under

    
    , charge a pressure tube with 
    
    
    
    (3.1 mg, 0.005 mmol) and
    
    
    (6.9 mg, 0.02 mmol). Add 1.0 mL of DCE and stir for 5 minutes at room temperature to generate the active cationic species
    
    
    .
  • Substrate Addition: Add the 3-acylindole (0.2 mmol), Aryl Boronic Acid (0.4 mmol), and

    
     (0.4 mmol).
    
  • Reaction: Seal the tube and heat to 100 °C in an oil bath. Stir vigorously for 12–24 hours.

    • Note: The reaction mixture usually turns from blue/green (Cu(II)) to a reddish/brown suspension as Rh(I) is formed and re-oxidized.

  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).

Mechanistic Cycle (Rh-Catalyzed)

RhCycle Start Active Catalyst [Cp*Rh(III)]²⁺ Coord Coordination (C3-Carbonyl directs Rh) Start->Coord CH_Act C4-H Activation (Rhodacycle Formation) Coord->CH_Act - HCl/AcOH Transmet Transmetalation (Ar-B(OH)₂ enters) CH_Act->Transmet + Ar-B(OH)₂ RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Oxidation Oxidation (Rh(I) → Rh(III) via Cu(II)) RedElim->Oxidation Release Product Oxidation->Start

Figure 2: The catalytic cycle involves C3-directed C–H activation at C4, followed by transmetalation with the boronic acid and reductive elimination.

Protocol B: Suzuki-Miyaura Coupling of 4-Haloindoles

Strategy: Cross-coupling of pre-functionalized halides. Context: While Protocol A is elegant, Protocol B is the industry standard for reliability, especially when the C3 position must remain unsubstituted or contains sensitive functionality incompatible with oxidative conditions. Key Reference: Benchchem Technical Guide; J. Org. Chem. Standard Protocols.

Materials
  • Substrate: 4-Bromoindole or 4-Iodoindole (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2 M aqueous solution, 3.0 equiv) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Inert Gas: Argon or Nitrogen[4]

Step-by-Step Procedure
  • Degassing: Solvents must be rigorously degassed to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst. Sparge 1,4-dioxane with Argon for 15 minutes.

  • Assembly: In a microwave vial or Schlenk tube, combine 4-bromoindole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and the Pd catalyst (0.03 mmol).

  • Solvent/Base Addition: Add degassed 1,4-dioxane (4 mL) and 2 M

    
     (1.5 mL).
    
  • Reaction:

    • Method A (Thermal): Heat at 90 °C for 4–12 hours.

    • Method B (Microwave): Irradiate at 110 °C for 30–60 minutes.

  • Monitoring: Monitor by TLC or LC-MS. 4-Bromoindoles are less reactive than 5- or 6-bromo isomers; ensure full conversion before stopping.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography. Note that 4-arylindoles may fluoresce intensely under UV.

Comparative Data Analysis

FeatureProtocol A: Rh(III) C–H ActivationProtocol B: Suzuki Coupling
Starting Material 3-Acylindole (C–H bond)4-Haloindole (C–Br/I bond)
Boron Source Aryl Boronic AcidAryl Boronic Acid
Atom Economy High (Direct coupling)Moderate (Halide waste)
Regioselectivity Controlled by C3-DGControlled by Halide position
Functional Tolerance Moderate (Oxidant sensitive)Excellent
Scalability mg to gram scaleMulti-gram to kg scale
Primary Limitation Requires C3-carbonyl groupRequires 4-haloindole precursor

Troubleshooting & Optimization

  • Protocol A (Rh-Catalyzed):

    • Low Yield: Ensure the reaction is strictly anhydrous if using DCE. If using MeOH, ensure the boronic acid is not protodeboronating (a common side reaction).

    • C2 vs C4 Selectivity: Steric bulk at the N1 position can force the reaction to C4. If C2 arylation is observed, use a bulky N-protecting group or a specific directing group like a ketone rather than an aldehyde.

  • Protocol B (Suzuki):

    • Stalled Reaction: 4-Bromoindole is sterically hindered by the C3-H and the N-H (or N-R). Switch to a more active catalyst system like Pd_2(dba)_3 / S-Phos or Pd(OAc)_2 / XPhos (Buchwald ligands) to facilitate oxidative addition.

References

  • Wang, L. et al. "Rhodium-catalyzed regioselective direct C–H arylation of indoles with aryl boronic acids."[2][3] Tetrahedron Letters, vol. 56, no. 23, 2015, pp. 3754–3757. Link

  • Song, Z. et al. "Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles."[5] Organic Letters, vol. 15, no.[2][5] 22, 2013, pp. 5662–5665. (Mechanistic comparison for Rh-catalysis). Link

  • Sherikar, M. S. et al. "Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions."[6] Chemical Communications, vol. 54, 2018. Link

  • BenchChem. "Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide." BenchChem Application Notes, 2025. Link

  • Lebleu, T. et al. "C4–H indole functionalisation: precedent and prospects." Chemical Science, vol. 9, 2018. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (7-Methoxy-1H-indol-4-yl)boronic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in cross-coupling chemistry: the rapid degradation of ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in cross-coupling chemistry: the rapid degradation of electron-rich heteroaryl boronic acids.

When working with (7-methoxy-1H-indol-4-yl)boronic acid, researchers frequently encounter low yields, irreproducible results, and the recovery of the des-borylated 7-methoxy-1H-indole. This guide provides a deep mechanistic understanding of why this occurs and offers field-proven, self-validating protocols to bypass these failure modes.

Diagnostic Workflow

Before adjusting your stoichiometry or abandoning the substrate, use the following logical matrix to identify the root cause of your coupling failure.

Workflow Start Issue: Protodeboronation of Indole Boronic Acid CheckForm Using free boronic acid? Start->CheckForm Convert Convert to MIDA or BPin boronate CheckForm->Convert Yes CheckBase Using strong aqueous base (e.g., NaOH, Na2CO3)? CheckForm->CheckBase No Convert->CheckBase ChangeBase Switch to mild base (K3PO4) or anhydrous (CsF) CheckBase->ChangeBase Yes CheckCat Using standard Pd(PPh3)4? CheckBase->CheckCat No ChangeBase->CheckCat ChangeCat Upgrade to fast precatalyst (e.g., XPhos Pd G3) CheckCat->ChangeCat Yes Success Successful Cross-Coupling CheckCat->Success No ChangeCat->Success

Troubleshooting workflow for mitigating protodeboronation in Suzuki-Miyaura couplings.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why is (7-methoxy-1H-indol-4-yl)boronic acid so exceptionally unstable under standard Suzuki conditions? A: The instability is driven by the electronic nature of the substrate. The methoxy group at the C7 position acts as a strong


-donor, pushing electron density into the indole core. This significantly increases the nucleophilicity of the ipso-carbon at C4. In basic aqueous media, the boronic acid forms a reactive boronate anion (

). The electron-rich nature of the ring stabilizes the transition state for ipso-protonation by water, leading to rapid cleavage of the C–B bond to yield 7-methoxy-1H-indole and boric acid[1].

Q2: How does the "slow-release" strategy using MIDA boronates solve this issue? A: MIDA (N-methyliminodiacetic acid) boronates are rehybridized


 boron complexes that are completely bench-stable and unreactive under anhydrous conditions. When exposed to a mild aqueous base (like 

), the MIDA ligand slowly hydrolyzes to release the free boronic acid. Because the rate of hydrolysis is slow, the steady-state concentration of the free boronic acid in the reaction mixture remains extremely low. The highly active palladium catalyst consumes the boronic acid via transmetalation the moment it is generated, effectively outcompeting the protodeboronation pathway[2].

Q3: Can I just use the pinacol ester (BPin) instead of the MIDA boronate? A: Yes, but with a caveat. While BPin esters are more stable than free boronic acids, they can still undergo prehydrolytic protodeboronation in basic aqueous media[3]. To successfully use the (7-methoxy-1H-indol-4-yl)BPin ester, you must either use strictly anhydrous conditions with a fluoride base (e.g., CsF) or employ a highly active Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate the oxidative addition and transmetalation steps so that coupling occurs faster than ester hydrolysis.

Mechanistic Pathway Analysis

To successfully couple this substrate, your reaction conditions must kinetically favor transmetalation over ipso-protonation.

Mechanism MIDA MIDA Boronate (Bench Stable Surrogate) FreeAcid Free Boronic Acid Ar-B(OH)2 MIDA->FreeAcid Slow Hydrolysis (Mild Base) Boronate Boronate Anion [Ar-B(OH)3]- FreeAcid->Boronate Fast (High pH) Degradation Protodeboronation Ar-H + B(OH)3 Boronate->Degradation Ipso-Protonation (Fast for Indoles) Transmetalation Transmetalation Ar-Pd-L Boronate->Transmetalation Pd Catalyst (Must outcompete degradation) Product Cross-Coupled Product Transmetalation->Product Reductive Elimination

Competing pathways: Base-catalyzed protodeboronation versus successful transmetalation.

Quantitative Data: Strategy Comparison

The following table summarizes the expected half-lives and coupling efficiencies of different boron species of 7-methoxyindole under typical cross-coupling conditions.

Boron SpeciesReaction ConditionsRelative Half-Life (

)
Typical YieldPrimary Failure Mode
Free Boronic Acid 1M NaOH, Dioxane, 60 °C< 5 minutes< 15%Rapid ipso-protonation of the boronate anion.
BPin Ester

,

/Dioxane, 80 °C
~ 1–2 hours40–60%Prehydrolytic degradation; partial survival.
BPin Ester CsF (Anhydrous), THF, 65 °C> 24 hours75–85%Incomplete conversion if catalyst dies early.
MIDA Boronate

,

/Dioxane, 60 °C
Slow release (Steady State)> 90% None (Optimal strategy for unstable substrates).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the reaction fails, the specific step of failure can be isolated by analyzing the crude mixture via LC-MS.

Protocol A: The "Slow-Release" Method (Highly Recommended)

Use this protocol if you have converted your substrate to the (7-methoxy-1H-indol-4-yl) MIDA boronate.

Rationale: Mild


 slowly hydrolyzes the MIDA ligand, while SPhos Pd G3 ensures instantaneous transmetalation.
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (7-methoxy-1H-indol-4-yl) MIDA boronate (1.5 equiv), SPhos Pd G3 precatalyst (5 mol %), and anhydrous

    
     (7.5 equiv).
    
  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (ratio of 5:1, yielding a 0.1 M concentration relative to the aryl halide) via syringe.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm is critical to ensure proper phase mixing for the slow-release mechanism).

  • Validation & Workup: Monitor via TLC/LC-MS. The absence of the free boronic acid mass in the LC-MS trace confirms the slow-release mechanism is working. Upon completion (typically 6–12 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Anhydrous Fast-Coupling Method

Use this protocol if you only have access to the (7-methoxy-1H-indol-4-yl)boronic acid pinacol ester (BPin).

Rationale: By eliminating water and using a highly fluorophilic base (CsF), we bypass the formation of the highly reactive


 anion, transmetalating directly from the fluoroborate intermediate.
  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), the indole BPin ester (1.2 equiv), XPhos Pd G3 (2–5 mol %), and rigorously anhydrous spray-dried CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat to 65 °C. The highly active G3 precatalyst will rapidly generate the active Pd(0) species, driving the cross-coupling to completion within 2–4 hours before any trace moisture can induce protodeboronation.

  • Workup: Filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove inorganic fluoride salts before chromatographic purification.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Journal of the American Chemical Society[Link]

Sources

Optimization

Storage stability and shelf life of (7-methoxy-1H-indol-4-yl)boronic acid

Welcome to the technical support center for (7-methoxy-1H-indol-4-yl)boronic acid (CAS No. 948592-95-8)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (7-methoxy-1H-indol-4-yl)boronic acid (CAS No. 948592-95-8)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage, stability, and handling of this valuable synthetic building block. As a specialized indole-containing boronic acid, its unique properties necessitate careful consideration to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the stability and shelf life of (7-methoxy-1H-indol-4-yl)boronic acid.

Q1: What are the optimal storage conditions for (7-methoxy-1H-indol-4-yl)boronic acid to ensure its long-term stability?

A1: To maximize the shelf life of (7-methoxy-1H-indol-4-yl)boronic acid, it is crucial to store it under controlled conditions. Like many boronic acids, it is sensitive to moisture, heat, and light.[2][3]

Recommended Storage Conditions:

  • Temperature: Refrigeration at 2-8°C is recommended to slow down potential degradation pathways.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[3][4]

  • Container: Use a well-sealed, opaque container, such as an amber vial with a PTFE-lined cap, to protect from light and prevent moisture ingress.[3]

  • Environment: Keep in a dry location, away from sources of high humidity.

Q2: What is the expected shelf life of (7-methoxy-1H-indol-4-yl)boronic acid?

A2: While there is no definitive expiration date, as the stability is highly dependent on storage conditions, boronic acids can have an indefinite shelf life if stored properly in their original sealed containers.[5] However, for opened containers or long-term storage, periodic quality control is advised. For practical laboratory purposes, it is best to assume a shelf life of up to a year with proper storage, though this can be extended with rigorous adherence to inert atmosphere and low-temperature conditions.[5]

Q3: What are the primary degradation pathways for (7-methoxy-1H-indol-4-yl)boronic acid?

A3: The primary degradation pathways for arylboronic acids, including (7-methoxy-1H-indol-4-yl)boronic acid, are protodeboronation and oxidation. The indole moiety itself can also be susceptible to oxidation.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the boronic acid inactive for cross-coupling reactions.[3][6] This process can be accelerated by moisture and certain reaction conditions.[6]

  • Oxidation: Boronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol.[7] The presence of oxygen, especially under basic conditions or in the presence of transition metals, can promote this degradation.[4][7]

  • Indole Ring Oxidation: The electron-rich indole ring system can be prone to oxidation, leading to various degradation products.[8]

Q4: Can (7-methoxy-1H-indol-4-yl)boronic acid be stored in solution?

A4: Storing boronic acids in solution is generally not recommended for long periods due to an increased risk of degradation, particularly protodeboronation and oxidation. If a solution is necessary for experimental workflow, it should be freshly prepared and used promptly. For short-term storage, anhydrous, degassed solvents are essential.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when using (7-methoxy-1H-indol-4-yl)boronic acid in synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

A low or non-existent yield of the desired cross-coupled product is a frequent issue. The problem often lies with the integrity of the boronic acid or the reaction conditions.

Potential Cause Troubleshooting Steps Scientific Rationale
Degraded Boronic Acid 1. Assess Purity: Analyze the boronic acid by ¹H NMR or LC-MS to check for signs of degradation (e.g., the presence of 7-methoxy-1H-indole). 2. Use Fresh Reagent: If degradation is suspected, use a fresh batch of (7-methoxy-1H-indol-4-yl)boronic acid. 3. Recrystallization: If a fresh batch is unavailable, consider recrystallizing the existing material.Boronic acid degradation, primarily through protodeboronation, reduces the concentration of the active coupling partner, leading to diminished yields.[3]
Inefficient Catalyst Activation 1. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄. 2. Optimize Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.The catalytic cycle of the Suzuki-Miyaura reaction requires a Pd(0) species. Inefficient reduction of a Pd(II) pre-catalyst will stall the reaction.[4][9]
Inadequate Degassing 1. Thoroughly Degas Solvents: Sparge solvents with an inert gas (argon or nitrogen) for at least 15-30 minutes. 2. Use Freeze-Pump-Thaw Cycles: For highly sensitive reactions, perform three freeze-pump-thaw cycles on the reaction mixture.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also oxidize phosphine ligands, halting the catalytic cycle.[4]
Inappropriate Base or Solvent 1. Screen Bases: If a standard base like K₂CO₃ is ineffective, try others such as K₃PO₄ or Cs₂CO₃. 2. Solvent System Optimization: For biphasic systems (e.g., toluene/water), ensure vigorous stirring. Consider using a single-phase system with a solvent like dioxane or THF with an appropriate amount of water.[10]The base is crucial for the transmetalation step, and its effectiveness can be highly dependent on the solvent system and substrates.[4]
Issue 2: Formation of Homocoupling Byproduct (Biaryl of Boronic Acid)

The formation of a dimer of (7-methoxy-1H-indol-4-yl)boronic acid is a common side reaction.

Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Oxygen 1. Improve Degassing: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[4]Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[11]
Use of Pd(II) Pre-catalyst 1. Switch to a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts.[4]The reduction of a Pd(II) pre-catalyst to Pd(0) can sometimes consume the boronic acid, leading to the formation of the homocoupled product.[4]
Issue 3: Protodeboronation of Starting Material

Observation of the corresponding deborylated arene (7-methoxy-1H-indole) in the reaction mixture or upon workup indicates protodeboronation.

Potential Cause Troubleshooting Steps Scientific Rationale
Excess Water or Protic Solvents 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried. 2. Limit Water Content: In reactions requiring water as a co-solvent, use the minimum amount necessary.The C-B bond is susceptible to cleavage by protons, a reaction that is often facilitated by water.[6]
High Reaction Temperatures 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.Higher temperatures can accelerate the rate of protodeboronation.
Strongly Basic or Acidic Conditions 1. Use Milder Bases: Consider using a weaker base if the reaction allows. 2. Avoid Acidic Workup: If possible, use a neutral or mildly basic aqueous workup.Both strongly acidic and basic conditions can promote protodeboronation.[6]

Section 3: Experimental Protocols and Data

This section provides a standardized protocol for assessing the stability of (7-methoxy-1H-indol-4-yl)boronic acid and presents a table summarizing key stability-related data.

Protocol: Stability Assessment of (7-methoxy-1H-indol-4-yl)boronic acid by HPLC

This protocol outlines a method to quantify the degradation of the boronic acid over time under specific storage conditions.

Materials:

  • (7-methoxy-1H-indol-4-yl)boronic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately weigh a sample of high-purity (7-methoxy-1H-indol-4-yl)boronic acid and prepare a stock solution in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the (7-methoxy-1H-indol-4-yl)boronic acid to be tested at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared sample solution by HPLC to determine the initial purity.

  • Storage: Store the solid boronic acid and/or the prepared solution under the desired test conditions (e.g., refrigerated, room temperature, exposed to air).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 72 hours, 1 week), analyze the sample solution by HPLC.

  • Data Analysis: Quantify the amount of remaining (7-methoxy-1H-indol-4-yl)boronic acid at each time point using the calibration curve. Calculate the percentage degradation over time.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 275 nm)

  • Injection Volume: 10 µL

Data Summary: Stability and Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀BNO₃[1]
Molecular Weight 190.99 g/mol [1]
Recommended Storage 2-8°C, under inert atmosphere[3]
Primary Degradation Pathways Protodeboronation, Oxidation[3][6][7]
Common Analytical Techniques HPLC, LC-MS, ¹H NMR, ¹¹B NMR[13][14][15]

Section 4: Visual Diagrams

Degradation Pathways of (7-methoxy-1H-indol-4-yl)boronic acid

G A (7-methoxy-1H-indol-4-yl)boronic acid B 7-methoxy-1H-indole A->B Protodeboronation (H₂O, H⁺/OH⁻) C Phenolic Byproducts A->C Oxidation (O₂, [Pd]) D Other Oxidized Indole Species A->D Indole Ring Oxidation (Oxidants)

Caption: Major degradation pathways for the boronic acid.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_boronic_acid Check Boronic Acid Quality (NMR, LC-MS) start->check_boronic_acid is_degraded Is it degraded? check_boronic_acid->is_degraded use_fresh Use Fresh/Purified Boronic Acid is_degraded->use_fresh Yes check_conditions Review Reaction Conditions is_degraded->check_conditions No use_fresh->check_conditions degassing Degassing Sufficient? check_conditions->degassing improve_degassing Improve Degassing (Sparge, Freeze-Pump-Thaw) degassing->improve_degassing No catalyst Catalyst/Base/Solvent Optimal? degassing->catalyst Yes improve_degassing->catalyst optimize_system Screen Catalysts, Bases, Solvents catalyst->optimize_system No success Reaction Successful catalyst->success Yes optimize_system->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. Available at: [Link]

  • Lab Alley. (2025, July 15). How to Store Boric Acid. Available at: [Link]

  • Kumar, A., et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • U.S. Borax. Borate handling and storage. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Liu, X., et al. (2026, January 27). Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. PMC. Available at: [Link]

  • Scott, H. K., et al. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Available at: [Link]

  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]

  • MDPI. (2025, July 9). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Unknown Source. Acid Handling.
  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • ResearchGate. (2026, January 31). (PDF) Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovoraxboronicumulans. Available at: [Link]

  • MDPI. (2019, September 28). Indolylboronic Acids: Preparation and Applications. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NIH. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available at: [Link]

  • BoronPharm. (n.d.). 1186422-15-0 | 7-Methoxy-1H-indazole-4-boronic acid. Available at: [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Troubleshooting

Purification methods for (7-methoxy-1H-indol-4-yl)boronic acid reaction mixtures

Technical Support Center: (7-Methoxy-1H-indol-4-yl)boronic Acid Subject: Purification, Stability, and Handling Protocols Ticket ID: IND-BOR-007-PUR Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (7-Methoxy-1H-indol-4-yl)boronic Acid

Subject: Purification, Stability, and Handling Protocols Ticket ID: IND-BOR-007-PUR Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely working with (7-methoxy-1H-indol-4-yl)boronic acid , a critical intermediate often synthesized via Lithium-Halogen exchange or Miyaura borylation.

This molecule presents a "perfect storm" of purification challenges:

  • Amphiphilic Nature: The indole core is lipophilic, while the boronic acid is polar/ionizable.

  • Protodeboronation Risk: The electron-donating methoxy group at C7 increases electron density at C4, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), particularly under acidic conditions or high temperatures.

  • Boroxine Equilibrium: Spontaneous dehydration leads to cyclic trimers, complicating NMR analysis.

This guide provides self-validating workflows to isolate high-purity material without degrading your yield.

Module 1: Critical Instability Mechanisms

Before attempting purification, you must understand how you lose your product. The primary failure mode is Protodeboronation .

The Mechanism: In electron-rich heteroaromatics like 7-methoxyindole, the ring acts as a nucleophile. A proton (


) attacks the carbon bearing the boron (ipso-position). The boronic acid moiety acts as a leaving group, resulting in the formation of 7-methoxyindole (your major impurity).

Key Takeaway: Avoid prolonged exposure to pH < 4 and temperatures > 40°C during workup.

Protodeboronation Start (7-Methoxy-1H-indol-4-yl) boronic acid Acid Acidic Medium (H+ attack at C4) Start->Acid Protonation Intermediate Sigma Complex (Wheland Intermediate) Acid->Intermediate Ipso-attack Product 7-Methoxyindole (Dead Product) Intermediate->Product Loss of B(OH)3 Boric Boric Acid (Byproduct) Intermediate->Boric

Figure 1: Mechanism of acid-catalyzed protodeboronation in electron-rich indole boronic acids.

Module 2: Purification Workflows

Do not default to flash chromatography on silica gel. Silica is slightly acidic and contains metal impurities that can catalyze decomposition. Use one of the following workflows based on your crude mixture's profile.

Workflow A: The "Isoelectric" Precipitation (Recommended)

Best for: Large scale (>1g) removal of salts and non-polar impurities.

The Logic: Boronic acids are soluble in basic water (as boronate anions) but insoluble in non-polar solvents. By carefully adjusting pH, we precipitate the free acid while leaving salts in water and organic impurities in the organic wash.

  • Dissolution: Dissolve crude solid in 1M NaOH (cold, 0°C). Do not heat.

    • Checkpoint: If solids remain, filter immediately. This is likely Pd-black or unreacted starting material.

  • Wash: Extract the aqueous layer twice with Diethyl Ether (Et₂O) or DCM . Discard the organic layer (removes deboronated indole and phosphine ligands).

  • Precipitation: Cool the aqueous phase to 0°C. Dropwise add 1M HCl with vigorous stirring.

  • Critical Stop: Monitor pH. Stop exactly at pH 5.5 – 6.0 .

    • Why? Going to pH 1-2 risks acid-catalyzed protodeboronation.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water and Hexanes. Dry under vacuum at room temperature (do not heat).

Workflow B: Conversion to Potassium Trifluoroborate

Best for: Long-term storage or if the free acid is an oil/unstable.

The Logic:


 is unstable. 

is an air-stable, crystalline solid that can be used directly in Suzuki couplings.
  • Dissolve crude boronic acid in minimal MeOH .

  • Add 3.0 equivalents of KHF₂ (Potassium Bifluoride) dissolved in minimal water (4.5M solution).

  • Stir at Room Temperature for 1 hour.

  • Concentrate in vacuo to remove MeOH.

  • Trituration: The residue is a mix of product and salts. Add dry Acetone or Acetonitrile . The product dissolves; inorganic salts (KF, KHF₂) do not.

  • Filter and concentrate the filtrate.[1] Recrystallize from Acetone/Et₂O .

Workflow C: Chromatography (If unavoidable)

Best for: Small scale (<100mg) or complex mixtures.

The Protocol:

  • Stationary Phase: Use Diol-functionalized silica if available. If using standard silica, neutralize it first.

  • Mobile Phase: DCM : MeOH (95:5).

  • Modifier: Do NOT use Acetic Acid (risk of decomposition). Use 0.5% Triethylamine (TEA) if streaking occurs, but be aware TEA can form adducts.

  • Loading: Load as a solid or dissolved in minimal DCM/MeOH. Do not load in DMF/DMSO (impossible to remove without heating).

Module 3: Troubleshooting & Analytics

Issue: "My NMR spectrum is missing peaks / Integration is wrong."

Diagnosis: You are seeing the Boroxine Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not an impurity; it is a reversible physical state.



The Fix:

  • Add 2 drops of D₂O and 1 drop of NaOD (or solid K₂CO₃) to your NMR tube.

  • Shake and wait 5 minutes.

  • This forces the equilibrium back to the monomeric boronate species (

    
    ), sharpening the spectrum for accurate integration.
    
Issue: "The product turned brown/black overnight."

Diagnosis: Oxidative decomposition or Palladium contamination.

  • Indole Oxidation: The electron-rich indole ring is sensitive to air oxidation. Store under Argon.

  • Pd Contamination: If the solid is grey/black, residual Pd is catalyzing decomposition.

    • Fix: Dissolve in EtOAc and stir with SiliaMetS® Thiol or activated charcoal for 1 hour, then filter through Celite.

Summary Data Tables

Table 1: Solubility Profile

Solvent Solubility Application
Water (Neutral) Low Washing impurity
Water (Basic, pH > 10) High Extraction / Workup
DCM / Chloroform Moderate Extraction (Organic impurities)
Methanol / Ethanol High Dissolution for reactions

| Hexanes / Heptane | Insoluble | Trituration / Precipitation |

Table 2: Stability Matrix

Condition Stability Rating Recommendation
Acid (pH < 3) 🔴 Critical Risk Avoid. Causes rapid protodeboronation.
Base (pH > 10) 🟡 Moderate Risk Safe if cold (0°C). Prolonged heat causes deborylation.
Air / Oxygen 🟡 Moderate Risk Indole ring oxidation. Store under inert gas.

| Temperature (> 60°C) | 🔴 High Risk | Promotes dehydration to boroxine and decomposition. |

Visual Decision Tree

PurificationTree Start Crude Reaction Mixture IsSolid Is the Crude Solid? Start->IsSolid Triturate Triturate with Hexane/Et2O (Remove non-polar impurities) IsSolid->Triturate Yes DissolveBase Dissolve in 1M NaOH (0°C) Wash with Et2O IsSolid->DissolveBase No (Oil/Gum) PurityCheck Check Purity (NMR) Triturate->PurityCheck ConvertBF3 Convert to K-Trifluoroborate (KHF2, MeOH) PurityCheck->ConvertBF3 Unstable/Oily Done Store at -20°C (Under Argon) PurityCheck->Done Pure (>95%) Precipitate Acidify to pH 6.0 Filter Precipitate DissolveBase->Precipitate Precipitate->PurityCheck

Figure 2: Decision matrix for purification based on physical state and stability.

Frequently Asked Questions (FAQ)

Q: Can I use this boronic acid directly in a Suzuki coupling without purification? A: Yes, if the main impurity is the boroxine (trimer). The basic conditions of the Suzuki reaction (K₂CO₃/Water) will hydrolyze the boroxine back to the active monomer in situ. However, if you have significant protodeboronated material (7-methoxyindole), it will act as a competitive inhibitor for the catalyst.

Q: Why does my product streak on TLC? A: Boronic acids interact strongly with the silanol groups on TLC plates.

  • Fix: Use a TLC stain (KMnO₄ or Curcumin). To fix the shape, run the TLC in DCM:MeOH:TEA (95:5:0.5) . The triethylamine blocks the silanol sites.

Q: How do I store it? A: Store at -20°C under Argon. If you plan to store it for >1 month, we strongly recommend converting it to the Potassium Trifluoroborate salt (Workflow B), which is shelf-stable for years.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link

Sources

Optimization

Technical Guide: Overcoming Steric &amp; Electronic Challenges in (7-Methoxy-1H-indol-4-yl)boronic Acid Couplings

This guide addresses the specific synthetic challenges associated with (7-methoxy-1H-indol-4-yl)boronic acid and its derivatives. This scaffold presents a "perfect storm" of difficulty: the C4-position is sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific synthetic challenges associated with (7-methoxy-1H-indol-4-yl)boronic acid and its derivatives. This scaffold presents a "perfect storm" of difficulty: the C4-position is sterically hindered by the peri-C3 hydrogen and the fused ring structure, while the C7-methoxy group electronically activates the ring, significantly increasing the rate of protodeboronation (C-B bond cleavage) before the desired cross-coupling can occur.

Executive Summary: The C4/C7 Paradox

Successful coupling of (7-methoxy-1H-indol-4-yl)boronic acid requires navigating two opposing forces:

  • Steric Hindrance (C4): The C4 position is a "bay-region" site. Standard catalysts (e.g., Pd(PPh₃)₄) fail to undergo oxidative addition or transmetallation fast enough.

  • Electronic Activation (C7-OMe): The electron-donating methoxy group at C7 increases electron density at C4. While this theoretically assists transmetallation, it drastically accelerates protodeboronation , the primary failure mode where the boronic acid is replaced by a proton to yield 7-methoxyindole.

Core Strategy: You must accelerate the cross-coupling rate (


) so that it exceeds the rate of protodeboronation (

). This is achieved using bulky, electron-rich phosphine ligands (Buchwald-type) and anhydrous, mild basic conditions .

Strategic Pillars

Pillar A: Ligand Selection (The "Buchwald" Imperative)

Do not use generic phosphines (PPh₃, dppf). The steric demand at C4 requires ligands that facilitate rapid oxidative addition and, crucially, reductive elimination in crowded systems.

  • Primary Recommendation: SPhos or XPhos . These ligands form a "pocket" around the Pd center, protecting it from deactivation while facilitating the coupling of hindered substrates.

  • Precatalysts: Use Pd-G2/G3/G4 precatalysts (e.g., XPhos Pd G2) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a defined 1:1 Pd:Ligand ratio and immediate catalytic activity, crucial for outcompeting deboronation.

Pillar B: Base & Solvent Architecture

Protodeboronation is base-catalyzed and water-mediated.

  • Base: Avoid hydroxides (NaOH, KOH) or alkoxides (NaOtBu) if possible, as they promote rapid deboronation of electron-rich heteroaryl boronates. Use K₃PO₄ (tribasic potassium phosphate) or Cs₂CO₃ .

  • Solvent: Avoid alcohols (MeOH, EtOH). Use aprotic systems like 1,4-Dioxane or Toluene with a minimum amount of water (e.g., 10:1 ratio) strictly necessary for the boronate activation.

Pillar C: N-Protection & The C7 Clash

The C7-methoxy group is adjacent to the indole Nitrogen (N1).

  • Steric Clash: Bulky protecting groups (e.g., Boc, TIPS) at N1 will experience significant steric repulsion from the C7-OMe group. This makes their installation difficult and their stability lower.

  • Recommendation: If N-protection is required, use Methyl (Me) or SEM (2-(Trimethylsilyl)ethoxymethyl) . If you must use Boc, expect lower yields during the protection step and potential lability during the coupling.

Troubleshooting & FAQs

Q1: My reaction stalls at <20% conversion, and I recover starting material.

Diagnosis: The catalyst is inactive or unable to access the sterically hindered C4 position. Solution:

  • Switch Ligand: Move to XPhos or RuPhos . RuPhos is particularly good for electron-rich, hindered substrates.

  • Increase Temperature: Hindered couplings often require 100–110°C. Ensure your solvent (e.g., Toluene/Dioxane) allows this.

  • Additives: Addition of mol-sieves to the reaction vessel can remove excess water if using boronic esters, preventing hydrolysis-driven side reactions.

Q2: I see the disappearance of the boronic acid, but the major product is 7-methoxyindole (Protodeboronation).

Diagnosis:


. The reaction conditions are too "wet" or the base is too harsh.
Solution: 
  • Concentration: Increase the concentration of the reaction (0.5 M to 1.0 M). High concentration favors the bimolecular coupling over the pseudo-first-order deboronation with solvent.

  • Boronate Derivative: Switch from the free Boronic Acid to the Pinacol Ester . Esters are significantly more stable toward protodeboronation.

  • Slow Addition: If using the free acid, add it slowly (syringe pump) to the hot reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the unstable species low.

Q3: I cannot get the N-Boc group to install on my 7-methoxyindole precursor.

Diagnosis: Steric clash between C7-OMe and the tert-butyl group of the Boc anhydride. Solution:

  • Change Base: Use DMAP (catalytic) with Et₃N in DCM, or stronger bases like NaH in THF/DMF.

  • Change Group: Switch to SEM-Cl (SEM group). The linear nature of the ethoxy spacer reduces steric clash with the C7-OMe compared to the bulky t-butyl group.

Optimized Experimental Protocol

Target Reaction: Suzuki Coupling of (7-methoxy-1H-indol-4-yl)boronic acid pinacol ester with an Aryl Bromide.

Materials
  • Boronate: (7-methoxy-1H-indol-4-yl)boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (10 : 1 ratio), degassed.

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronate Ester (1.2 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G2 (0.02 mmol).

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. The "vigorous" part is critical to ensure phase transfer in the biphasic system.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the mass of the product and the specific mass of the deboronated byproduct (7-methoxyindole).

    • If deboronation is high: Repeat with anhydrous Dioxane and Cs₂CO₃ , using no added water (relying on trace moisture or base solubility).

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

Decision Logic & Mechanism Diagrams

Figure 1: Reaction Optimization Logic

G Start Start: (7-OMe-Indol-4-yl)boronate + Aryl Halide Check1 Is Conversion > 50%? Start->Check1 Success Proceed to Workup Check1->Success Yes Analyze Analyze Failure Mode Check1->Analyze No FailMode Identify Major Byproduct Analyze->FailMode Deboro Byproduct: 7-Methoxyindole (Protodeboronation) FailMode->Deboro De-B-H Observed SM_Rec Byproduct: Starting Material (Catalyst Inactivity) FailMode->SM_Rec No Reaction Fix_Deboro Fix: 1. Switch to Pinacol Ester 2. Use Anhydrous Dioxane 3. Increase Conc. to 1.0M Deboro->Fix_Deboro Fix_SM Fix: 1. Switch to XPhos/RuPhos G2 2. Increase Temp to 110°C 3. Check N-Protection SM_Rec->Fix_SM Fix_Deboro->Start Retry Fix_SM->Start Retry

Caption: Decision tree for troubleshooting Suzuki couplings of sterically hindered, electron-rich indole boronates.

Figure 2: The "Buchwald" Pocket Effect

G Pd Pd(0) Complex Active Catalyst Complex (Monoligated) Pd->Complex Ligand XPhos Ligand (Bulky Biaryl) Ligand->Complex Substrate 7-OMe-Indole-4-Boronate Action Facilitates Oxidative Addition Prevents Pd Aggregation Substrate->Action Complex->Substrate Binds

Caption: Schematic of how bulky biaryl phosphine ligands stabilize the Pd center and enable coupling at the hindered C4 position.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[1] Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[1] Link

  • Indole C4 Functionalization

    • Yang, Y., et al. (2012). Regioselective Functionalization of Indoles. Chemical Reviews. Link

  • Buchwald Precatalysts (G2/G3/G4)

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. Link

Sources

Troubleshooting

Catalyst selection for difficult (7-methoxy-1H-indol-4-yl)boronic acid couplings

Topic: Catalyst Selection for (7-Methoxy-1H-indol-4-yl)boronic Acid Couplings Ticket Status: Open Priority: Critical (High Failure Rate Substrate) Problem Diagnosis: Why is this coupling failing? Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection for (7-Methoxy-1H-indol-4-yl)boronic Acid Couplings Ticket Status: Open Priority: Critical (High Failure Rate Substrate)

Problem Diagnosis: Why is this coupling failing?

Welcome to the Advanced Synthesis Support Center. You are likely encountering one of two outcomes: complete consumption of starting material yielding only the protodeboronated indole (7-methoxyindole) , or stalled conversion with the catalyst resting as a black precipitate.

This substrate presents a "perfect storm" of three competing physical-organic challenges. Understanding these is the only way to select the correct catalyst system.

The Triad of Difficulty
  • Electronic Destabilization (The Trap):

    • The 7-methoxy group is a strong Resonance Donor (+R). In the indole system, positions 4 and 7 are para-related. The electron density from the 7-OMe is pushed directly into the C4 position.

    • Consequence: While electron-rich nucleophiles are generally good for transmetallation, they are highly susceptible to ipso-protonation . The C4-Boron bond is exceptionally fragile. In the presence of water and base, the rate of protonolysis (

      
      ) often exceeds the rate of transmetallation (
      
      
      
      ).
  • Peri-Steric Hindrance (The Wall):

    • The C4 position suffers from peri-interaction with the C3-H bond. This creates a "bay region" effect that sterically impedes the approach of the palladium complex.

    • Consequence: Transmetallation is kinetically slowed, further widening the gap between the desired coupling and the undesired decomposition.

  • Indole N-H Acidity (The Poison):

    • The free N-H (pKa ~16) can be deprotonated by the bases required for Suzuki coupling. The resulting indolyl anion can coordinate to Palladium, forming an off-cycle resting state (catalyst poisoning).

Troubleshooting Guide: Catalyst & Ligand Selection

Do not use Pd(PPh3)4 or Pd(dppf)Cl2. These "workhorse" catalysts are too slow for this specific race against decomposition. You need a system with a bulky, electron-rich biaryl phosphine ligand.

Recommended Systems
Catalyst SystemPriorityWhy it works for Case #IND-7M4B
XPhos Pd G4 Primary The Stabilizer. The isopropyl groups on the XPhos ring provide steric bulk that accelerates reductive elimination, but more importantly, the ligand architecture stabilizes the monoligated Pd(0) species, preventing aggregation. It is exceptionally good at coupling unstable boronic acids because it facilitates rapid transmetallation.
A-taPhos Pd G3 Secondary The Specialist. A-taPhos (Amphos) is specifically designed for difficult heteroaryl couplings. It is less prone to inhibition by basic heterocycles and can tolerate the steric bulk at the C4 position better than smaller ligands.
SPhos Pd G3 Alternative The Steric Buster. If the coupling partner (the halide) is also sterically hindered (e.g., an ortho-substituted aryl bromide), SPhos is preferred over XPhos due to its smaller profile allowing access to crowded centers.
The "G3/G4" Advantage

We explicitly recommend Buchwald G3 or G4 precatalysts over generating the catalyst in situ from Pd(OAc)2 and ligand.

  • Reason: G3/G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and activate rapidly at room temperature. In situ mixing often leads to an induction period during which your unstable boronic acid decomposes.

Optimization Logic: The "Race Against Time"

You are managing a kinetic competition. You must make Transmetallation (


) faster than Protodeboronation (

).
Workflow Visualization

The following diagram illustrates the decision logic for rescuing a failed reaction.

ReactionLogic Start Reaction Outcome Analysis Outcome1 Boronic Acid Consumed Product: 7-Methoxyindole (Protodeboronation) Start->Outcome1 Decomposition Outcome2 No Reaction / Low Conversion SM Remaining Start->Outcome2 Stalled Cycle Sol1 STRATEGY A: Anhydrous Conditions Switch to Dioxane/CsF (Dry) Eliminate water source Outcome1->Sol1 First Defense Sol2 STRATEGY B: Slow Release Switch to MIDA Boronate or Potassium Trifluoroborate Outcome1->Sol2 If Sol1 Fails Sol3 STRATEGY C: Catalyst Activation Switch to XPhos Pd G4 Increase Temp to 80°C (Kickstart) Outcome2->Sol3 Boost Oxidative Addition

Figure 1: Decision matrix for troubleshooting coupling failures based on crude LCMS analysis.

Validated Experimental Protocols

Protocol A: The "Standard" High-Activity Conditions

Best for when the coupling partner is a simple aryl bromide.

  • Vessel: 4 mL vial with a crimp cap (microwave vial preferred for pressure handling).

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • (7-methoxy-1H-indol-4-yl)boronic acid (1.5 equiv) — Excess is crucial due to instability.

    • XPhos Pd G4 (2.0 - 4.0 mol%)

    • K3PO4 (3.0 equiv, 1.0 M aqueous solution) — Degassed.

  • Solvent: THF (deoxygenated). Ratio THF:Water = 4:1.

  • Procedure:

    • Add solids. Evacuate/backfill with Argon (3x).[1]

    • Add liquids (Solvent + Base) via syringe.

    • Heat to 60°C immediately. Do not stir at RT (prevents slow decomposition).

    • Monitor at 1 hour.

Protocol B: The "Anhydrous" Rescue (For Severe Protodeboronation)

Use this if Protocol A yields only 7-methoxyindole.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (4.0 mol%)

    • Cesium Fluoride (CsF) (3.0 equiv) — Must be finely ground and dried.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Strict inert atmosphere (Glovebox or careful Schlenk line).

    • Heat to 90°C .

    • Mechanism:[2][3][4][5][6][7][8][9][10] CsF facilitates transmetallation via the "fluoride bridge" mechanism without requiring free water, shutting down the hydrolytic deboronation pathway.

Frequently Asked Questions (FAQs)

Q: Why not use the Pinacol ester (Bpin) instead of the Boronic Acid? A: While Bpin esters are generally more stable to storage, they often hydrolyze in situ to the boronic acid before transmetallation occurs. However, if you are synthesizing the starting material yourself, isolating the Bpin ester is preferred. If commercial Bpin fails, consider the MIDA boronate , which releases the active species slowly, keeping the standing concentration of the unstable acid low (the "Slow Release" strategy).

Q: Should I protect the Indole Nitrogen? A: Yes, if possible. A protecting group like Boc or Tos (Tosyl) serves two purposes:

  • It removes the acidic proton, preventing catalyst poisoning.

  • It acts as an Electron Withdrawing Group (EWG). A Tosyl group at N1 will pull electron density away from the C4 position, significantly stabilizing the C-B bond against protodeboronation.

    • Recommendation: If the reaction fails on the free indole, N-Tosyl protection is the highest-probability chemical fix.

Q: Can I use microwave heating? A: Yes, and it is often beneficial. Rapid heating to the target temperature (e.g., 100°C in 2 minutes) can help the catalytic cycle "outrun" the background decomposition rates.

References

  • Buchwald Precatalysts for Unstable Nucleophiles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156-13165.

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.

  • Anhydrous Fluoride Conditions: Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions.[1] Journal of the American Chemical Society, 122(17), 4020-4028.

Sources

Optimization

Minimizing homocoupling side reactions of (7-methoxy-1H-indol-4-yl)boronic acid

Focus Topic: Minimizing Homocoupling Side Reactions of (7-methoxy-1H-indol-4-yl)boronic Acid in Suzuki-Miyaura Couplings Welcome to the Advanced Troubleshooting Guide for drug development professionals and synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Topic: Minimizing Homocoupling Side Reactions of (7-methoxy-1H-indol-4-yl)boronic Acid in Suzuki-Miyaura Couplings

Welcome to the Advanced Troubleshooting Guide for drug development professionals and synthetic chemists. (7-methoxy-1H-indol-4-yl)boronic acid is a highly valuable building block, but its electron-rich nature makes it notoriously challenging to couple efficiently without generating significant symmetric biaryl impurities. This guide provides mechanistic insights, quantitative optimization data, and a self-validating protocol to eliminate these side reactions.

Part 1: Mechanistic Insights – The Causality of Homocoupling

To solve a side reaction, you must first understand the thermodynamic and kinetic driving forces behind it. The methoxy group at the C7 position donates electron density into the indole ring, rendering the C4 boronic acid exceptionally nucleophilic. While this accelerates the desired transmetalation, it also makes the substrate highly susceptible to parasitic pathways[1].

Homocoupling of arylboronic acids typically proceeds via a palladium-catalyzed oxidative pathway ()[2]:

  • The Role of Oxygen: Adventitious oxygen (O₂) acts as a potent oxidant, converting the active Pd(0) catalyst into an off-cycle Pd(II)-peroxo or Pd(II)-hydroxo complex ()[3].

  • Double Transmetalation: Because the indole boronic acid is highly nucleophilic, two equivalents rapidly transmetalate onto this oxidized Pd(II) center[4].

  • Reductive Elimination: The complex undergoes reductive elimination, yielding the undesired homocoupled dimer and regenerating Pd(0), which re-enters the parasitic cycle if O₂ remains present[2].

Furthermore, the choice of base critically dictates the speciation of palladium intermediates. As demonstrated by Amatore and Jutand (), overly strong or highly coordinating bases can inadvertently stabilize off-cycle Pd states that favor homocoupling over the desired cross-coupling[4].

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_ArX LₙPd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_ArX + Ar-X (Oxidative Addition) PdII_Peroxo LₙPd(II)(O₂) Oxidized Catalyst Pd0->PdII_Peroxo + O₂ (Air) Side Reaction PdII_Ar_Ind LₙPd(II)(Ar)(Indole) Cross-Intermediate PdII_ArX->PdII_Ar_Ind + Indole-B(OH)₂ (Transmetalation) PdII_Ar_Ind->Pd0 CrossProd Ar-Indole (Desired Product) PdII_Ar_Ind->CrossProd (Reductive Elimination) PdII_Ind_Ind LₙPd(II)(Indole)₂ Homo-Intermediate PdII_Peroxo->PdII_Ind_Ind + 2 Indole-B(OH)₂ (Double Transmetalation) PdII_Ind_Ind->Pd0 HomoProd Indole-Indole (Homocoupled Dimer) PdII_Ind_Ind->HomoProd (Reductive Elimination)

Figure 1: Divergence of desired Suzuki cross-coupling vs. O2-mediated oxidative homocoupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am using degassed solvents, but I still see 30% homocoupling. What am I missing? A1: Degassing the solvent is only half the battle. Solid reagents (especially the boronic acid and base) trap significant amounts of interstitial air[5]. If you add degassed solvent to a flask containing solid reagents that hasn't been evacuated and backfilled, oxygen dissolves into the reaction mixture immediately. Solution: Evacuate and backfill the flask containing all solid reagents at least three times before adding the degassed solvent[5].

Q2: How does the choice of ligand impact homocoupling? A2: The ligand controls the relative rates of the catalytic steps. Simple ligands like PPh₃ often result in slow reductive elimination for sterically hindered substrates like indoles. Bulky, electron-rich biaryl phosphines (e.g., SPhos or XPhos) accelerate the reductive elimination of the desired cross-coupled product, allowing it to outcompete the parasitic homocoupling pathway[6].

Q3: Should I add the (7-methoxy-1H-indol-4-yl)boronic acid all at once? A3: No. Homocoupling is a bimolecular process with respect to the boronic acid. By utilizing a syringe pump to add the boronic acid slowly over 2–4 hours, you maintain a low steady-state concentration of the nucleophile. This statistically disfavors the double transmetalation required for homocoupling[6].

Part 3: Quantitative Data on Reaction Parameters

The following table summarizes the causal relationship between experimental conditions and the product distribution when coupling (7-methoxy-1H-indol-4-yl)boronic acid with a standard aryl bromide.

Atmosphere ControlLigandBaseAddition MethodCross-Coupling Yield (%)Homocoupling Yield (%)
Ambient AirPPh₃Na₂CO₃All-at-once25%65%
N₂ Sparged (10 min)PPh₃Na₂CO₃All-at-once55%30%
Argon (Freeze-Pump-Thaw)SPhosK₃PO₄All-at-once82%12%
Argon (Freeze-Pump-Thaw) SPhos K₃PO₄ Syringe Pump (2h) 94% < 2%

Note: Data synthesized from optimized protocols for electron-rich heteroaryl boronic acids[5].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Visual and physical checkpoints are embedded to confirm the mechanistic integrity of the reaction in real-time.

Materials Required:

  • Aryl halide (1.0 equiv)

  • (7-methoxy-1H-indol-4-yl)boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • SPhos (8 mol%)

  • K₃PO₄ (anhydrous, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Solvent Degassing (Strict Exclusion of O₂):

    • Action: Subject the 1,4-Dioxane/H₂O mixture to three consecutive freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Sparging with nitrogen is insufficient for highly sensitive electron-rich indoles. Freeze-pump-thaw completely removes dissolved O₂, eliminating the primary oxidant responsible for homocoupling[7].

  • Solid Reagent Preparation:

    • Action: Charge a dry Schlenk flask with the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄. Do not add the boronic acid yet.

    • Action: Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Catalyst Activation:

    • Action: Add 80% of the degassed solvent volume to the Schlenk flask via a gas-tight syringe. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution should turn a deep, homogeneous red/orange (characteristic of the active Pd(0)-SPhos complex). If the solution turns jet black and precipitates form, oxygen has entered the system and caused catalyst aggregation (palladium black). Abort the experiment.

  • Slow Addition of Boronic Acid:

    • Action: In a separate, argon-purged vial, dissolve the (7-methoxy-1H-indol-4-yl)boronic acid in the remaining 20% of the degassed solvent.

    • Action: Heat the main reaction flask to 90 °C. Using a programmable syringe pump, add the boronic acid solution dropwise over 2 hours.

    • Causality: Slow addition starves the reaction of the boronic acid, ensuring that as soon as one molecule transmetalates, reductive elimination occurs before a second molecule can coordinate[6].

  • Completion and Workup:

    • Action: Stir for an additional 30 minutes post-addition.

    • Validation Checkpoint 2: Perform LC-MS analysis. The mass corresponding to the homocoupled dimer (m/z = 320 for the dimethoxy-diindole dimer) should be <2% relative to the cross-product.

References
  • Amatore, C.; Jutand, A.; Le Duc, G. "Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base." Chemistry - A European Journal, 2011.[Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.[Link]

  • Sharma, A. et al. "Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids." ACS Omega, 2017.[Link]

Sources

Troubleshooting

Technical Support Center: Indole Boronic Acid Coupling Optimization

Module 1: The Stability-Reactivity Paradox The Core Challenge: Protodeboronation The primary failure mode in coupling indole boronic acids is not catalyst deactivation, but protodeboronation —the rapid hydrolysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: The Stability-Reactivity Paradox

The Core Challenge: Protodeboronation

The primary failure mode in coupling indole boronic acids is not catalyst deactivation, but protodeboronation —the rapid hydrolysis of the C–B bond to form a C–H bond (yielding the uncoupled indole).

This process is base-catalyzed and accelerated by water .

  • 2-Indolyl Boronic Acids: Extremely unstable. The adjacent nitrogen lone pair facilitates rapid protonolysis. Under standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O), the half-life of these species can be measured in minutes.

  • 3-Indolyl Boronic Acids: Moderately stable but prone to degradation if the reaction stalls.

Mechanism of Failure vs. Success

To optimize, you must tilt the kinetic competition in favor of Transmetallation (Path A) over Protodeboronation (Path B).

IndoleCoupling Start Indole Boronic Acid (R-B(OH)2) Boronate Boronate Anion [R-B(OH)3]- Start->Boronate Activation Base Base + H2O TM Transmetallation (Rate Limiting) Boronate->TM Path A (Fast Pd) DeBor Protodeboronation (C-B cleavage) Boronate->DeBor Path B (Slow Pd or High T) Pd Pd(II)-Ar Complex Pd->TM Product Coupled Product (Biaryl) TM->Product H2O H2O / Protic Solvent H2O->DeBor Waste Indole (R-H) (Byproduct) DeBor->Waste

Figure 1: The Kinetic Competition. Success requires the rate of Transmetallation to exceed the rate of Protodeboronation.

Module 2: Troubleshooting Guide & FAQs

Category A: Base Selection

Q: I am using Na₂CO₃, but my yield is <30% with significant deboronated byproduct. What should I change? A: Switch to Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .

  • Why: Carbonate bases in water generate high concentrations of hydroxide ions, which accelerate protodeboronation. K₃PO₄ is a strong base but has a buffering effect that often protects the boronate species.

  • The "Cesium Effect": Cs₂CO₃ often provides higher yields than K/Na analogues. This is attributed to the "Cesium Effect," where the large ionic radius of Cs⁺ improves solubility in organic solvents (like DMF/Dioxane) and may stabilize the transition state during transmetallation.

Q: Can I use strong bases like KOtBu to speed up the reaction? A: Avoid if possible. Strong alkoxide bases promote extremely rapid transmetallation but also trigger instantaneous protodeboronation of indole boronic acids. Only use these if you are using a precatalyst (like Buchwald G3/G4) that activates instantly at low temperatures (<40°C).

Category B: Solvent Systems

Q: Standard Dioxane/Water (4:1) is failing for my 2-indolyl boronic acid. What is the alternative? A: You must move to Anhydrous Conditions .

  • The Fix: Remove water entirely to shut down the hydrolysis pathway.

  • System: Use Anhydrous DMF or Anhydrous Dioxane with CsF (Cesium Fluoride) or Anhydrous K₃PO₄ .

  • Note: Without water, boronic acids react slowly. You may need to add a stoichiometric amount of a mild activator (like Ag₂O, though expensive) or ensure your base is finely ground and the solvent is polar (DMF) to solubilize it.

Q: My indole has a free N-H. Do I need to protect it? A: Highly Recommended.

  • The Issue: The N-H proton is acidic. Bases will deprotonate the nitrogen, creating an indolyl anion that is electron-rich and prone to oxidation or poisoning the Pd catalyst.

  • Workaround: If you cannot protect it, use 2 equivalents of base (one to deprotonate N-H, one for the coupling) and use a bulky ligand (e.g., XPhos, SPhos) to protect the metal center.

Category C: Advanced Optimization

Q: I've tried everything, but the boronic acid still decomposes before coupling. What now? A: Switch the form of your boron reagent.

  • MIDA Boronates: These are slow-release reagents.[1] They hydrolyze gradually, keeping the concentration of the active (unstable) boronic acid low, preventing decomposition pathways from dominating.

  • Trifluoroborates (R-BF₃K): More stable than acids and often couple well in alcoholic solvents.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" (For 3-Indolyl & Stable Substrates)

Best for: 3-indolyl boronic acids, N-protected indoles.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Indole Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[3]·DCM or Pd(PPh₃)₄ (3-5 mol%)

    • Base: K₃PO₄ (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents.[3][4][5]

    • Heat to 80-90°C for 2-4 hours.

    • Tip: Monitor by LCMS.[3][5] If deboronation starts, lower temp to 60°C and increase catalyst loading.

Protocol B: The "Anhydrous Rescue" (For 2-Indolyl & Unstable Substrates)

Best for: 2-indolyl boronic acids, substrates prone to hydrolysis.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Indole Boronic Acid (1.5 - 2.0 equiv)

    • Catalyst: XPhos Pd G2 or Pd₂(dba)₃ + XPhos (highly active catalyst required)

    • Base: Cs₂CO₃ (anhydrous, micronized) or CsF (2.0 equiv)

    • Solvent: Anhydrous DMF or Anhydrous Toluene

  • Procedure:

    • Strictly air-free technique (Glovebox or Schlenk line).

    • Combine aryl halide, base, and catalyst in solvent.[2][3][4] Stir 5 mins.

    • Add Indole Boronic Acid last (or via slow addition syringe pump if extremely unstable).

    • Heat to 100°C .

    • Mechanism:[6][7][8][9][10][11] The polar solvent (DMF) helps solubilize the inorganic base without water.

Module 4: Decision Logic & Data

Solvent/Base Interaction Matrix
BaseSolvent SystemSuitabilityNotes
Na₂CO₃ Dioxane/H₂OPoor High hydrolysis risk. Avoid for indoles.
K₃PO₄ Dioxane/H₂OGood Standard buffering. Good balance of rate vs. stability.
Cs₂CO₃ DMF (Anhydrous)Excellent "Cesium Effect" boosts solubility. Best for difficult couplings.
CsF Toluene (Anhydrous)Specialized "Anhydrous Fluoride" conditions. High success for 2-indolyls.
NaOH Alcohol/H₂OAvoid Too aggressive. Causes rapid protodeboronation.[8][11]
Optimization Flowchart

OptimizationFlow Start Start: Indole Coupling Pos Indole Position? Start->Pos Pos3 3-Indolyl (Moderate Stability) Pos->Pos3 Pos2 2-Indolyl (High Instability) Pos->Pos2 StdCond Protocol A: K3PO4, Dioxane/H2O Pd(dppf)Cl2 Pos3->StdCond DryCond Protocol B (Anhydrous): Cs2CO3 or CsF DMF or Toluene XPhos Pd G2 Pos2->DryCond Result Check LCMS StdCond->Result DryCond->Result Success High Yield Result->Success >70% Yield Fail Protodeboronation? Result->Fail <30% Yield Switch Switch Reagent: MIDA Boronate or Trifluoroborate Fail->Switch

Figure 2: Decision Matrix for Optimization. Note the immediate divergence based on indole substitution pattern.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: (7-Methoxy-1H-indol-4-yl)boronic Acid

This guide details the 1H NMR characterization of (7-methoxy-1H-indol-4-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and complex indole scaffolds via Suzuki-Miyaura cross-coupling. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characterization of (7-methoxy-1H-indol-4-yl)boronic acid , a critical intermediate in the synthesis of kinase inhibitors and complex indole scaffolds via Suzuki-Miyaura cross-coupling.

Unlike standard catalog entries, this analysis focuses on the practical differentiation of the boronic acid from its synthetic precursors (halides), derivatives (pinacol esters), and degradation products (protodeboronated indoles).

Executive Summary & Technical Context[1][2][3][4]

  • Compound: (7-Methoxy-1H-indol-4-yl)boronic acid[1]

  • CAS: 948592-95-8[1]

  • Molecular Formula: C9H10BNO3[1]

  • Primary Application: Building block for C4-functionalized indoles.

  • Analytical Challenge: Indole boronic acids are prone to protodeboronation (loss of boron) and boroxine formation (dehydration trimers). Accurate NMR characterization requires specific solvent choices to visualize the boronic acid moiety and confirm purity.

Experimental Methodology

To achieve the high-resolution spectra described below, strict adherence to solvent protocols is required.

Solvent Selection: DMSO-d6 (Essential)
  • Why: Chloroform-d (

    
    ) is unsuitable  for two reasons:
    
    • Solubility: Free boronic acids are poorly soluble in non-polar solvents.

    • Exchange:

      
       does not stabilize the boronic acid hydroxyl protons (
      
      
      
      ).
  • Protocol: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6 .

  • Critical Step: Ensure the DMSO is "dry" (ampule grade). Presence of water causes rapid exchange of the

    
     protons, broadening them into the baseline or merging them with the water peak at 3.33 ppm.
    

Spectral Analysis: The Fingerprint

The following data synthesizes spectroscopic trends from 4-substituted-7-methoxyindole analogs and boronic acid characteristics.

Region 1: The Exchangeables (8.0 – 12.0 ppm)

This is the "Purity Zone." The presence of distinct peaks here confirms the integrity of the boronic acid.

  • 
     ~11.2 ppm (1H, br s, Indole -NH): 
    
    • Typically broad. Sharpens if the sample is ultra-dry.

    • Diagnostic: Disappears upon

      
       shake.
      
  • 
     ~8.10 ppm (2H, s, -B(OH)2): 
    
    • The Key Signal: This signal confirms the presence of the free boronic acid.

    • Observation: In pure samples, this appears as a distinct singlet. In "wet" DMSO, it broadens significantly. If this peak is absent but the aromatic signals remain, the sample may have dehydrated to the boroxine (anhydride) or degraded.

Region 2: The Aromatic Scaffold (6.5 – 7.9 ppm)

The 4,7-disubstitution pattern creates a distinct coupling network.

  • 
     ~7.75 ppm (1H, d, J
    
    
    
    8.0 Hz, H-5):
    • Assignment: The proton ortho to the boronic acid.

    • Shift Logic: The boron atom acts as a weak electron-withdrawing group via resonance into the empty p-orbital, deshielding H-5 compared to the parent indole.

  • 
     ~7.35 ppm (1H, t/dd, J
    
    
    
    2.8 Hz, H-2):
    • The proton adjacent to the Nitrogen.[2][3][4] Typically a doublet of doublets due to coupling with NH and H-3.

  • 
     ~6.85 ppm (1H, d, J
    
    
    
    8.0 Hz, H-6):
    • Assignment: The proton ortho to the Methoxy group.

    • Shift Logic: Strong shielding effect from the 7-methoxy oxygen pushes this signal upfield.

  • 
     ~6.70 ppm (1H, dd, J
    
    
    
    2.0-3.0 Hz, H-3):
    • The characteristic upstream indole proton.[2]

Region 3: The Aliphatic Anchor (3.0 – 4.0 ppm)
  • 
     ~3.92 ppm (3H, s, -OCH3): 
    
    • Sharp singlet. This is your internal integration standard (set to 3.00).

Comparative Analysis: Alternatives & Impurities

Distinguishing the target from its common process impurities is critical for QC.

Table 1: Differential Chemical Shifts (DMSO-d6)
FeatureTarget: Boronic Acid Precursor: 4-Bromo Impurity: 7-Methoxyindole Alternative: Pinacol Ester
C4-Substituent




Key Signal 8.1 ppm (s, 2H) Absent Absent 1.32 ppm (s, 12H)
H-5 Shift ~7.75 ppm (d)~7.25 ppm (d)~6.95 ppm (t)*~7.60 ppm (d)
H-6 Shift ~6.85 ppm (d)~6.65 ppm (d)~6.60 ppm (d)~6.80 ppm (d)
Integrity Check Ratio B(OH)2 : OMe = 2:3Ratio Ar : OMe = 4:3Ratio Ar : OMe = 5:3Ratio Me : OMe = 12:3

*Note: In the impurity (7-methoxyindole), the C4 position is a proton, which couples to H-5, changing the H-5 multiplicity from a doublet to a triplet/dd.

Visualizing the Degradation Pathway

The following diagram illustrates the spectroscopic changes occurring during common failure modes (Protodeboronation).

G Precursor Precursor 4-Bromo-7-methoxyindole (No B-OH signal) Target TARGET (7-Methoxy-1H-indol-4-yl)boronic acid (Signal at ~8.1 ppm) Precursor->Target Borylation (Pd cat.) Byproduct Byproduct 7-Methoxyindole (New triplet at ~7.0 ppm) Target->Byproduct Protodeboronation (Hydrolysis/Base) Boroxine Boroxine Trimer (Anhydride) (Broadened/Split signals) Target->Boroxine Dehydration (Vacuum/Heat)

Caption: Spectroscopic evolution from precursor to target. Red dashed line indicates the irreversible protodeboronation pathway detectable by the appearance of a new aromatic triplet.

Troubleshooting & Self-Validation

Scenario: The spectrum shows broad, undefined peaks in the aromatic region.

  • Cause: Formation of boroxine (trimer) or hydrogen-bonding aggregates.

  • Solution: Add 1 drop of

    
     to the NMR tube.
    
    • Result: The

      
       peak at 8.1 ppm will disappear (exchange). The aromatic peaks should sharpen significantly, allowing for accurate coupling analysis.
      

Scenario: Double set of peaks.

  • Cause: Mixture of Boronic Acid (monomer) and Boroxine (trimer).

  • Solution: Gently warm the NMR tube (40°C) or add a small amount of

    
     (solvolysis to methyl ester) to collapse the equilibrium, though this sacrifices the 
    
    
    
    integral.

References

  • Synthesis of 4-Bromo-7-methoxyindole (Precursor Data)

    • Source: Sareum Limited, "Chemical Compounds," WO2013160675A1.
    • Data: Confirms 4-bromo-7-methoxyindole shift p
    • URL:

  • Boronic Acid vs.

    • Source:J. Org. Chem.
    • Context: Establishes the kinetic instability of heteroaryl boronic acids vs. esters.
    • URL:

  • General Indole NMR Shift Assignments

    • Source:Heterocycles, "Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate."[3]

    • Context: Validation of H5/H6 coupling constants in 7-methoxyindoles.
    • URL:

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Analysis of (7-methoxy-1H-indol-4-yl)boronic acid

Executive Summary Compound: (7-methoxy-1H-indol-4-yl)boronic acid (CAS: 913835-76-4) Application: Critical intermediate in Suzuki-Miyaura cross-coupling for kinase inhibitor synthesis. Analytical Challenge: This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (7-methoxy-1H-indol-4-yl)boronic acid (CAS: 913835-76-4) Application: Critical intermediate in Suzuki-Miyaura cross-coupling for kinase inhibitor synthesis. Analytical Challenge: This compound exhibits "amphoteric" MS behavior. The electron-rich 7-methoxyindole core favors positive ionization (ESI+), while the Lewis-acidic boronic acid moiety favors negative ionization (ESI-) or adduct formation. Furthermore, the compound is prone to two major artifacts: dehydration-driven trimerization (boroxine formation) and protodeboronation .

This guide compares the two primary analytical strategies—Direct Analysis (Free Acid) vs. In-Situ Derivatization —and evaluates Ionization Modes to determine the optimal workflow for purity assessment and structural confirmation.

Part 1: Comparative Analysis of Analytical Strategies

Strategy A: Direct Analysis (Free Acid) vs. Strategy B: Pinacol Derivatization

The most critical decision in analyzing (7-methoxy-1H-indol-4-yl)boronic acid is whether to analyze the labile free acid or trap it as a stable ester.

FeatureStrategy A: Direct Analysis (Free Acid) Strategy B: Pinacol Ester Derivatization
Primary Analyte Free Boronic Acid (

191.0)
Pinacol Ester (

273.1)
Stability Low. Equilibrium exists between monomer, dimer, and cyclic trimer (boroxine) in solution.High. Pinacol "locks" the boron, preventing trimerization and dehydration.
MS Spectra Complexity High. Expect peaks for

,

, and trimer

.
Low. Dominant single peak for the ester

.
Quantification Accuracy Poor. Signal is split across multiple species (monomer/oligomers).Excellent. Signal is consolidated into one stable species.
Prep Time Instant (Dissolve & Shoot).+15 mins (Incubation with pinacol).
Recommendation Use for rapid qualitative ID checks only.Mandatory for Quantitative QC or pharmacokinetic studies.
Ionization Mode Comparison: ESI(+) vs. ESI(-)

Due to the 7-methoxy substituent, the indole ring is electron-rich, making ESI(+) viable, unlike many electron-deficient aryl boronic acids.

ParameterElectrospray Positive (ESI+) Electrospray Negative (ESI-)
Target Species Protonated Indole

Boronate Anion

or Methoxy Adduct

Sensitivity High. The 7-OMe group stabilizes the positive charge on the indole system.Moderate. Boronic acids are weak acids; requires high pH or specific buffer (NH4OAc).
Fragmentation Prominent. Loss of

and

(protodeboronation) is common in source.
Minimal. Adducts are generally more stable in the gas phase.
Best For Trace detection; Impurity profiling (deboronated byproducts).Molecular weight confirmation of the intact boronic acid.

Part 2: Artifact Management & Stability Mechanisms

Understanding the "Boroxine Cycle" is essential to avoid misinterpreting MS data. In non-aqueous or acidic solvents, three molecules of (7-methoxy-1H-indol-4-yl)boronic acid dehydrate to form a cyclic boroxine.

Mechanism Visualization

The following diagram illustrates the equilibrium and fragmentation pathways that complicate the spectra.

BoronicAcidPathways FreeAcid (7-methoxy-1H-indol-4-yl)boronic acid (MW 191) Boroxine Cyclic Boroxine Trimer [3M - 3H2O] (MW 519) FreeAcid->Boroxine Dehydration (In Source/Solution) Deboronated 7-methoxy-1H-indole (Protodeboronation Artifact) (MW 147) FreeAcid->Deboronated C-B Bond Cleavage (In Source) PinacolEster Pinacol Ester Derivative (Stable Form) (MW 273) FreeAcid->PinacolEster + Pinacol (Derivatization) Boroxine->FreeAcid Hydrolysis (+ H2O)

Caption: Analytical pathways showing the reversible formation of boroxine artifacts (red) and the irreversible stabilization via pinacol derivatization (green).

Part 3: Optimized Experimental Protocols

Protocol A: Self-Validating Qualitative ID (Direct Injection)

Use this for quick confirmation of synthesis success.

  • Solvent System: Prepare a 50:50 mixture of Acetonitrile : 10 mM Ammonium Formate (aq) .

    • Why? Ammonium formate buffers the pH to prevent excessive protodeboronation while supplying protons for ESI+. Avoid pure Methanol to prevent methyl-ester formation artifacts [1].

  • Sample Prep: Dissolve sample to 10 µg/mL. Inject immediately.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV (Lower voltage reduces in-source fragmentation).

    • Cone Voltage: 20 V (Keep low to preserve the C-B bond).

    • Source Temp: 100°C (Low temp minimizes dehydration to boroxine).

  • Validation Criteria:

    • Observe peak at m/z 192.1 (

      
      ).
      
    • Check: If m/z 519 (

      
      ) is >50% of the base peak, the source is too hot or concentration is too high.
      
Protocol B: Quantitative Purity Analysis (Pinacol Derivatization)

Use this for purity calculations to avoid integration errors caused by peak splitting.

  • Reagent Prep: 100 mM Pinacol in Acetonitrile.

  • Derivatization: Mix 50 µL Sample (in ACN) + 50 µL Pinacol solution.

  • Incubation: Let stand at Room Temp for 15 minutes.

    • Mechanism:[1] The diol rapidly displaces water, forming a thermodynamically stable 5-membered ring.

  • LC-MS Condition:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: ACN/Water + 0.1% Formic Acid.

    • Detection: Monitor m/z 274.1 (

      
      ).
      
  • Self-Validation:

    • The peak for free acid (m/z 192) should be <1%.

    • The peak for boroxine (m/z 519) should be absent.

Part 4: Expected Mass Spectral Data

The following table summarizes the ions you will observe. Note the distinct "Boron Pattern" (B-10/B-11 isotope ratio of 1:4) which serves as a diagnostic signature.

SpeciesFormulaTheoretical m/z (Monoisotopic

)
Observation Notes
Free Acid


192.08 Base peak in optimized ESI+.
Dehydrated


174.07 Common in-source fragment.
Boroxine


520.20 Broad peak, often observed at high concentrations.
Deboronated


148.08 Indicates sample degradation or excessive source energy.
Pinacol Ester


274.16 Sharp, stable peak (Protocol B).
Expert Insight: The "Methoxy Effect"

In standard indole boronic acids (without methoxy), ESI+ signal is often weak. The 7-methoxy group on this specific compound acts as an Electron Donating Group (EDG), significantly enhancing proton affinity at the indole nitrogen [2]. This makes ESI+ the preferred mode for this specific derivative, contrary to the general rule of using ESI- for boronic acids.

References

  • Wiley Analytical Science. (2014). Boron artifacts in mass spectrometry originating from glass bottles. Link

  • ChemGuide. (2020). Fragmentation Patterns in Mass Spectrometry of Organic Compounds. Link

  • Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Link

  • SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. Link

  • BenchChem. (2025).[2][3] Identifying and characterizing impurities in allenylboronic acid samples. Link

Sources

Validation

Technical Comparison Guide: (7-Methoxy-1H-indol-4-yl)boronic Acid Characterization

Executive Summary (7-Methoxy-1H-indol-4-yl)boronic acid is a critical heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and indole-based alk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(7-Methoxy-1H-indol-4-yl)boronic acid is a critical heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and indole-based alkaloids.

This guide provides a technical comparison of the free boronic acid against its two primary operational counterparts: its pinacol ester derivative (the stable alternative) and 7-methoxyindole (the protodeboronation degradation product). By focusing on Infrared (IR) spectroscopy, we establish a non-destructive, self-validating protocol to assess reagent quality, detect dehydration (boroxine formation), and identify hydrolytic instability.

Technical Deep Dive: The IR Signature

The IR spectrum of (7-methoxy-1H-indol-4-yl)boronic acid is complex due to the interplay between the indole core, the electron-donating methoxy group, and the dynamic boronic acid moiety.

Characteristic Functional Group Assignments

The following table synthesizes the diagnostic bands required for structural validation. These values represent the characteristic ranges for this specific scaffold.

Functional GroupFrequency Range (

)
IntensityDiagnostic Note
O-H Stretch (Boronic) 3200 – 3450Broad, StrongOverlaps with Indole N-H. Broadening indicates H-bonding network typical of free acids.
N-H Stretch (Indole) 3380 – 3420Sharp/MedOften appears as a "shoulder" on the broad O-H band.
C-H Stretch (Aromatic) 3000 – 3100WeakDiagnostic of unsaturated aryl ring systems.
B-O Stretch (Asym) 1330 – 1380StrongPrimary ID Peak. Distinguishes boronic acid from the de-boronated impurity.
C-O Stretch (Methoxy) 1240 – 1260StrongConfirms presence of the 7-methoxy substituent.
C=C Ring Stretch 1580 – 1620MediumIndole skeletal vibration.
C-B Stretch 1080 – 1110MediumSensitive to carbon-boron bond integrity.
The "Boroxine" Artifact

Free boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) under dry/vacuum conditions.

  • IR Indicator: Appearance of a new, intense band near 650–700 cm⁻¹ (boroxine ring deformation) and a shift in the B-O stretch.

  • Impact: This is reversible upon exposure to ambient moisture but affects stoichiometry in precise couplings.

Performance Comparison: Acid vs. Ester vs. Impurity

This section objectively compares the target product with its Pinacol Ester alternative and its primary degradation byproduct.

Comparative IR Data Table
Feature(7-Methoxy...)-Boronic Acid (Target)Pinacol Ester Derivative (Alternative)7-Methoxyindole (Impurity)
O-H Region Broad/Massive (3200-3450)Absent (Only sharp N-H remains)Absent (Only sharp N-H remains)
C-H Aliphatic Absent (mostly)Strong (2930-2980) from MethylsAbsent
B-O Stretch 1330-1380 cm⁻¹ ~1350-1360 cm⁻¹ (Shifted)ABSENT (Critical QC Check)
Stability Low (Prone to dehydration & oxidation)High (Bench stable, chromatography ready)High (Stable byproduct)
Atom Economy High (Best for large scale)Low (Poor atom economy due to pinacol loss)N/A
Mechanistic Insight: Protodeboronation

Indole-4-boronic acids are electron-rich. In the presence of moisture or heat, the C-B bond is susceptible to hydrolytic cleavage (protodeboronation), yielding 7-methoxyindole.

  • Detection: Loss of the B-O band at ~1350 cm⁻¹ and simplification of the fingerprint region.

  • Causality: The electron-donating methoxy group at C7 increases electron density at C4, slightly destabilizing the C-B bond compared to unsubstituted indoles.

Visualization of Characterization Logic

The following diagram outlines the logical workflow for interpreting IR data of this compound, distinguishing between the pure product, the boroxine artifact, and the deboronated impurity.

IR_Characterization_Workflow Start Sample Spectrum Acquired CheckOH Check 3200-3500 cm⁻¹ Region Start->CheckOH BroadOH Broad O-H Band Present? CheckOH->BroadOH CheckAliphatic Check 2900-3000 cm⁻¹ Region BroadOH->CheckAliphatic No (Sharp N-H only) CheckBO Check 1300-1400 cm⁻¹ Region BroadOH->CheckBO Yes (Broad) Methyls Strong Aliphatic C-H? CheckAliphatic->Methyls Pinacol Pinacol Ester Derivative (Alternative Reagent) Methyls->Pinacol Yes (Pinacol Methyls) Impurity Degradation: 7-Methoxyindole (Protodeboronation) Methyls->Impurity No BO_Present Strong B-O Peak? CheckBO->BO_Present PureAcid Target: (7-Methoxy...)-Boronic Acid (Hygroscopic/Wet) BO_Present->PureAcid Yes BO_Present->Impurity No (Peak Missing) Boroxine Boroxine Trimer (Dehydrated Form) PureAcid->Boroxine Vacuum Drying (Reversible)

Figure 1: Decision tree for IR-based quality control of (7-methoxy-1H-indol-4-yl)boronic acid, differentiating it from esters and degradation products.

Experimental Protocols

Protocol A: "Self-Validating" ATR-FTIR Analysis

This protocol minimizes sample preparation errors (e.g., wet KBr) and allows for rapid stability checks.

Reagents & Equipment:

  • Solid (7-methoxy-1H-indol-4-yl)boronic acid.

  • Diamond or ZnSe ATR Crystal (clean with isopropanol).

  • Reference Standard: Polystyrene film (for calibration).

Step-by-Step Workflow:

  • Background Scan: Collect a 32-scan background spectrum of the clean crystal to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Place ~5 mg of the solid directly onto the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (crucial for boronic acids due to crystal hardness).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Validation Check (The "Trust" Step):

    • Criterion 1: Verify the N-H stretch at ~3400 cm⁻¹.[1] If absent, the indole ring is compromised.

    • Criterion 2: Inspect 1300–1400 cm⁻¹. If this region is flat, the boron moiety is missing (degraded to 7-methoxyindole).

  • Data Processing: Apply baseline correction. Do not smooth the fingerprint region (600–1500 cm⁻¹) as fine splitting patterns distinguish regioisomers.

Protocol B: Differentiating Acid from Boroxine
  • Take the sample from Protocol A.

  • Add 1 drop of D₂O (Deuterium Oxide) or wet Methanol to the sample on the ATR crystal.

  • Rescan immediately.

  • Observation: If the spectrum simplifies and the O-H bands shift/broaden significantly while the fingerprint region (C-C ring modes) remains constant, the original sample contained partial boroxine anhydride. The addition of water hydrolyzes it back to the free acid monomer.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid IR characteristic bands).
  • SpectraBase. (2023). 4-Methoxyphenylboronic acid IR Spectrum (Reference for Methoxy/Boronic interaction). Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Verifying Regioselectivity in (7-Methoxy-1H-indol-4-yl)boronic Acid Reactions

Executive Summary The C4 position of the indole scaffold is notoriously difficult to functionalize due to peri-strain from the C3 position and the electronic directing effects of the pyrrole ring. When a 7-methoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The C4 position of the indole scaffold is notoriously difficult to functionalize due to peri-strain from the C3 position and the electronic directing effects of the pyrrole ring. When a 7-methoxy group is present, the electron-rich nature of the benzene ring further complicates regiocontrol during synthesis.

This guide addresses the critical challenge of verifying regioselectivity in cross-coupling reactions involving (7-methoxy-1H-indol-4-yl)boronic acid . It compares the performance of the boronic acid against alternative reagents (pinacol esters, halides) and provides a rigorous analytical protocol to distinguish the desired C4-arylated product from common regioisomers (C3, C7) and protodeboronation byproducts.

Part 1: Strategic Comparison of Reagents

When targeting C4-aryl-7-methoxyindoles, the choice of coupling partner dictates the regiochemical risk profile.

FeatureReagent A: Boronic Acid Reagent B: Pinacol Ester Reagent C: Indole-4-Bromide (Inverse)
Structure (7-methoxy-1H-indol-4-yl)B(OH)₂(7-methoxy-1H-indol-4-yl)Bpin4-bromo-7-methoxyindole
Reactivity High . Rapid transmetalation.Moderate . Requires hydrolysis/activation.High . Oxidative addition is facile.
Regio-Risk Protodeboronation . Yields 7-methoxyindole (C4-H).Low . Higher stability reduces side reactions.Lithiation Selectivity . Synthesis of precursor is the risk.
Atom Economy High.Low (loss of heavy pinacol).Moderate.
Best Use Case Rapid screening; when C4-Br partner is unavailable.Scale-up; reactions requiring slow release.Standard . Most reliable for C4 functionalization.

Expert Insight: While the boronic acid (Reagent A) is more atom-economical, it is highly prone to protodeboronation under aqueous basic conditions. This side reaction produces 7-methoxyindole, which can be difficult to separate from the product. The "Inverse" strategy (Reagent C) is often superior because the C4-Br bond is fixed, eliminating the risk of boron migration or loss, provided the bromide was synthesized regioselectively.

Part 2: The Verification Protocol (Analytical Logic)

The core difficulty is proving that the aryl group is attached at C4 , rather than C3 (via Pd migration or direct C-H activation) or C7 (if the starting material was impure).

1. The Diagnostic Logic

To confirm the structure is 4-Aryl-7-methoxyindole , you must observe specific through-space (NOE) and through-bond (HMBC) interactions.

  • H3 (Indole) : The probe for C4 substitution. In a C4-substituted indole, H3 is spatially close to the new aryl group.

  • H5/H6 (Benzene ring) : In 7-methoxyindole, H5 and H6 form an AB system (doublets). H5 is close to C4; H6 is close to C7 (methoxy).

2. Visualization of NMR Correlations

The following diagram illustrates the mandatory correlations required to confirm the C4 regioisomer.

G cluster_indole 7-Methoxyindole Core cluster_aryl New Aryl Group C4 C4 (Quaternary) C3 C3-H C3->C4 HMBC (3-bond) C5 C5-H C5->C4 HMBC (2-bond) C7 C7-OMe Ar_H Aryl-Ortho-H Ar_H->C4 HMBC (3-bond) CRITICAL LINK Ar_H->C3 NOE (Strong) CONFIRMS C4 Ar_H->C5 NOE (Medium) C7_Err C7 Position Ar_H->C7_Err NO NOE (If present, Regio=Wrong)

Caption: Diagnostic NMR correlations for 4-aryl-7-methoxyindole. Green dashed lines indicate required NOE signals; Red solid lines indicate critical HMBC connectivity.

3. Analytical Data Table
Signal4-Aryl-7-methoxyindole (Target)3-Aryl-7-methoxyindole (Isomer)7-Methoxyindole (Byproduct)
H3 Proton Singlet/Doublet (~6.8 ppm) . Shows NOE to Aryl-H.Absent . Substituted by Aryl.Doublet/Multiplet. NOE to H4 (if present).
H5 Proton Doublet (~7.0 ppm). NOE to Aryl-H.Doublet. NOE to H4.Doublet. NOE to H4.
H4 Proton Absent (Quaternary C).Present (~7.5 ppm).[1]Present (~6.5-7.0 ppm).
HMBC Aryl-H correlates to Indole C4 (~135 ppm).Aryl-H correlates to Indole C3 (~115 ppm).N/A
Part 3: Experimental Protocol
Workflow: Optimized Suzuki Coupling for C4-Boronic Acids

This protocol minimizes protodeboronation (the primary failure mode) while overcoming the steric hindrance at C4.

Reagents:

  • (7-methoxy-1H-indol-4-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(OAc)₂/SPhos (for sterically demanding partners).

  • Base : K₃PO₄ (3.0 equiv) - Superior to carbonate bases for unstable boronic acids.

  • Solvent : 1,4-Dioxane/Water (4:1) - Degassed thoroughly.

Step-by-Step:

  • Degassing : Charge the reaction vial with Aryl Bromide, Boronic Acid, and Base. Cap and purge with Argon for 5 minutes.

  • Solvent Addition : Add degassed solvent mixture via syringe.

  • Catalyst Addition : Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction : Heat to 90°C for 4-12 hours. Do not overheat (>100°C) to avoid deboronation.

  • Workup : Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification : Flash chromatography (Hexane/EtOAc). Note: 7-methoxyindole (byproduct) is less polar than the coupling product.

Self-Validating Check:
  • TLC : Spot the reaction mixture against authentic 7-methoxyindole. If a spot matches the Reference Factor (Rf) of 7-methoxyindole, protodeboronation is occurring. Increase catalyst loading or switch to anhydrous conditions (Dioxane/K₃PO₄ solid).

References
  • Prieto, M., et al. (2004). "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles." The Journal of Organic Chemistry, 69(20), 6812–6820. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Handy, S. T., & Zhang, Y. (2006). "NMR-based method for the determination of regioselectivity in the Suzuki coupling of dihaloheterocycles." Magnetic Resonance in Chemistry, 44(4), 413-416. Link

  • Boujdi, K., et al. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 7107-7114. Link

Sources

Safety & Regulatory Compliance

Safety

(7-methoxy-1H-indol-4-yl)boronic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for (7-Methoxy-1H-indol-4-yl)boronic Acid As researchers scaling up indole-based building blocks for drug discovery, you frequently utilize (7-methoxy-1H-indol-4-yl)boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (7-Methoxy-1H-indol-4-yl)boronic Acid

As researchers scaling up indole-based building blocks for drug discovery, you frequently utilize (7-methoxy-1H-indol-4-yl)boronic acid. While its synthetic utility as a nucleophile in cross-coupling reactions is undeniable, its downstream waste profile presents a complex matrix of organic, inorganic, and heavy-metal hazards. This guide provides a self-validating, causality-driven protocol for the safe handling, segregation, and disposal of this reagent and its reaction byproducts.

Chemical Profile & Quantitative Hazard Summary

Before designing a disposal workflow, we must quantify the inherent risks of the neat chemical.

ParameterSpecification
Chemical Name (7-Methoxy-1H-indol-4-yl)boronic acid
CAS Number 948592-95-8[1]
Molecular Formula C9H10BNO3
Molecular Weight 190.99 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[2]
Storage & Stability Moisture sensitive; incompatible with strong oxidizing agents[2]

Mechanistic Causality: Why Strict Disposal is Required

Standard laboratory disposal often relies on the oversimplified heuristic of "organics in the red bin, aqueous down the drain." For (7-methoxy-1H-indol-4-yl)boronic acid, this approach is both environmentally disastrous and procedurally non-compliant.

  • Environmental Phytotoxicity & Aquatic Impact: Boron compounds exhibit specific environmental behaviors that dictate our disposal protocols. In ecotoxicological assessments, the Predicted No-Effect Concentration (PNEC) for boron in aquatic environments is extremely low, ranging from 0.18 to 1.03 mg B/L[3]. Furthermore, boron is not efficiently removed from wastewater during standard sewage treatment plant (STP) processing. Consequently, flushing aqueous washes containing unreacted boronic acid down the drain leads directly to localized phytotoxicity and aquatic disruption.

  • Reaction Matrix Complications: In typical workflows, this boronic acid is reacted with aryl halides using a Palladium (Pd) catalyst and an inorganic base in mixed aqueous/organic solvent systems (e.g., Suzuki-Miyaura coupling)[4]. The resulting waste stream is a mixed-hazard matrix containing residual heavy metals (Pd), halogenated byproducts, and unreacted boroxine dimers. Therefore, the waste must be treated holistically as a transition-metal/boron mixed hazard.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

To maintain operational safety and environmental compliance, implement the following step-by-step methodology for all workflows involving (7-methoxy-1H-indol-4-yl)boronic acid.

Phase 1: Solid Waste Management

  • Collect all contaminated consumables (weighing boats, spatulas, gloves) and spent silica gel from column chromatography into a heavy-duty polyethylene solid waste bag.

  • Label the container explicitly: "Hazardous Solid Waste: Contains Boronic Acid and Transition Metal (Pd) Residues."

  • Seal the container immediately after use to prevent the aerosolization of the boronic acid powder, which is a documented respiratory irritant (H335)[2].

Phase 2: Liquid Waste Consolidation

  • Separate halogenated extraction solvents (e.g., Dichloromethane) from non-halogenated reaction solvents (e.g., Ethanol, 1,4-Dioxane, Water) during the workup phase.

  • Transfer aqueous washes—which contain the bulk of the unreacted boronic acid and inorganic bases—into a designated Non-Halogenated Aqueous Waste Carboy . Causality Note: Ensure the carboy is vented. Residual carbonates from the cross-coupling reaction will slowly release CO2 gas, which can cause sealed containers to over-pressurize and rupture.

  • Transfer organic filtrates into their respective Halogenated or Non-Halogenated liquid waste carboys.

Phase 3: Final Carrier Handoff

  • Store all sealed waste containers in a secondary containment tray within a well-ventilated, designated hazardous waste accumulation area, strictly isolated from strong oxidizing agents[2].

  • Dispatch the waste via a licensed hazardous waste carrier. Under no circumstances should any liquid fraction be discharged into the municipal sewer system[2].

Visualizing the Waste Segregation Workflow

The following diagram maps the logical flow of reaction components into their appropriate, compliant waste streams.

G A Suzuki Reaction Waste (Boronic Acid + Pd) B Solid Waste (Silica, Filter Cake, PPE) A->B Filtration / Chromatography C Liquid Waste (Aqueous & Organic Solvents) A->C Extraction / Washing F Licensed Hazardous Waste Carrier B->F Sealed Solid Waste Bin D Halogenated Organics (e.g., DCM extracts) C->D Halogenated Solvents E Non-Halogenated / Aqueous (e.g., EtOH, H2O, Boron) C->E Aqueous / Non-Halogenated D->F Vented Liquid Waste Carboy E->F Vented Liquid Waste Carboy

Workflow for the segregation and disposal of boronic acid and palladium mixed waste.

Emergency Spill Response Protocol

In the event of an accidental release of neat (7-methoxy-1H-indol-4-yl)boronic acid powder or a concentrated reaction mixture, execute the following steps:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to capture airborne particulates[2].

  • Contain (Dry Method): Do NOT use water to wash the spill. Introducing water creates a highly mobile, toxic aqueous stream that can easily breach floor drains. Instead, cover the solid powder or liquid mixture entirely with an inert absorbent such as silica gel, dry sand, or vermiculite[2].

  • Collect: Use a non-sparking plastic scoop to carefully transfer the absorbed mixture into an airtight, sealable hazardous waste container[2].

  • Decontaminate: Wipe the affected surface with a slightly damp disposable towel to pick up microscopic dust, placing the towel immediately into the solid waste bin. Wash hands and any potentially exposed skin thoroughly with soap and water[2].

References

Sources

Handling

Personal protective equipment for handling (7-methoxy-1H-indol-4-yl)boronic acid

Part 1: Hazard Intelligence & Risk Profile Before engaging with (7-methoxy-1H-indol-4-yl)boronic acid, you must understand its behavior.[1] This is not a generic "white powder"; it is a functionalized heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Intelligence & Risk Profile

Before engaging with (7-methoxy-1H-indol-4-yl)boronic acid, you must understand its behavior.[1] This is not a generic "white powder"; it is a functionalized heterocyclic building block with specific reactivity and biological implications.

The Chemical Identity
  • CAS Number: 948592-95-8[2]

  • Molecular Formula: C₉H₁₀BNO₃[2]

  • Molecular Weight: 190.99 g/mol [2]

  • Physical State: Solid (typically off-white to yellow/brown powder).

  • Reactivity Note: Boronic acids are equilibrium mixtures. They exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but can affect stoichiometric precision if the material is stored improperly (e.g., in a desiccator without re-hydration considerations).

The Threat Matrix (GHS Classification)

Treat this compound as a Bio-active Irritant . While specific toxicology data for this exact isomer is limited, the structural combination of an indole core (often biologically active) and a boronic acid moiety mandates a conservative safety approach.

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation Cat 2H315: Causes skin irritation.[3][4][5][6][7]Direct contact will cause dermatitis. Double-gloving recommended for stock solutions.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5][6][7][8]Dust is the enemy. It will react with mucosal moisture in the eyes.
STOT - SE Cat 3H335: May cause respiratory irritation.[3][5][6][8]Zero-tolerance for open-bench weighing. Use a fume hood.
Acute Toxicity Cat 4H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][5]Treat as a potential systemic toxin.

Part 2: The Defensive Layer (PPE Strategy)

Do not rely on generic lab safety rules. Use this targeted PPE configuration designed for fine, irritant organic solids.

Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Face Velocity: Ensure 80–100 fpm (feet per minute).

  • Sash Height: Keep the sash at the lowest working position to act as a physical shield against powder dispersion.

Hand Protection (The Contact Barrier)
  • Material: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness).

  • Protocol:

    • Dry Solid: Standard single nitrile gloves are sufficient.

    • In Solution: Glove selection is dictated by the solvent , not the solute.

      • If dissolved in DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves, or change nitrile gloves immediately upon splash contact.

      • If dissolved in Methanol/DMF: Double-gloving with nitrile is effective.

  • Technique: Inspect gloves for micro-tears before use. Boronic acids can act as haptens, potentially sensitizing the skin over repeated exposures.

Ocular Protection
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 rated) are superior to safety glasses because they seal against airborne dust.

  • Contact Lenses: Prohibited when handling fine irritant powders unless worn under sealed goggles.

Part 3: Operational Handling Protocols

Workflow Visualization

The following diagram outlines the "Safe Handling Loop" to ensure zero contamination.

SafeHandlingLoop cluster_weighing Critical Control Point: Weighing Start Start: Risk Assessment Prep Prep: Fume Hood Check & PPE Donning Start->Prep Verify SDS Weigh Action: Weighing (Anti-Static Protocol) Prep->Weigh Sash <18 inches Solubilize Action: Solubilization (Solvent Choice) Weigh->Solubilize Transfer to Vial Decon Cleanup: Decontaminate Balance Area Solubilize->Decon Cap & Seal Waste Disposal: Solid vs Liquid Segregation Decon->Waste Wipes/Gloves Waste->Start Next Run

Figure 1: The Safe Handling Loop ensures containment from preparation to disposal.

Precision Weighing & Transfer

Fine organic powders often carry a static charge, causing them to "jump" or disperse.

  • Anti-Static Measures: Use an ionizing gun or anti-static brush on the weighing boat/paper before adding the solid.

  • Draft Control: Minimize rapid movements in the fume hood to prevent turbulence from blowing the powder.

  • Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat.

  • Dissolution: Add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of dust.

Reaction Setup (Suzuki-Miyaura Context)

Since this reagent is typically used in cross-coupling:

  • Inert Atmosphere: Boronic acids are generally stable to air but can oxidize slowly. Purge reaction vessels with Nitrogen or Argon.

  • Degassing: Ensure solvents are degassed before adding the catalyst to prevent homocoupling or oxidation of the indole ring.

Part 4: Emergency Response (Contingencies)

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry 1. Do NOT sweep (Dust risk) 2. Cover with wet paper towels 3. Scoop into bag Dry->ActionDry ActionWet 1. Cover with absorbent pads 2. Neutralize if acidic 3. Scoop into bag Wet->ActionWet Disposal Label as Hazardous Waste (Toxic/Irritant) ActionDry->Disposal ActionWet->Disposal

Figure 2: Response logic for dry powder vs. liquid spills.

First Aid Measures
  • Eye Contact: Immediate irrigation is critical. Flush with water for 15 minutes . Hold eyelids apart. The boronic acid functionality creates a localized acidic environment; dilution is key.

  • Skin Contact: Wash with soap and water.[3][4][6][7][8][9] Do not use alcohol or solvents (like acetone), as these may increase transdermal absorption of the indole core.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).

Part 5: Waste & Disposal (Compliance)

NEVER flush this compound down the drain. Boron compounds can be phytotoxic, and indoles are bioactive organic pollutants.

Waste Segregation Strategy
Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, weighing boats, paper towels, spill debris."Hazardous Waste - Solid Debris (Toxic/Irritant)"
Liquid Waste (Halogenated) Solutions in DCM, Chloroform, Dichloroethane."Hazardous Waste - Halogenated Solvents + Boronic Acid"
Liquid Waste (Non-Halo) Solutions in Acetone, Methanol, Ethyl Acetate, DMF."Hazardous Waste - Flammable Solvents + Boronic Acid"
Aqueous Waste Aqueous layers from extractions."Hazardous Waste - Aqueous (Trace Organics/Boron)"
Final Disposal Method
  • Incineration: The only acceptable disposal method is high-temperature incineration equipped with an afterburner and scrubber. This ensures the destruction of the indole core.

  • Lab Pack: Small quantities of pure solid should be "lab packed" in their original container if possible, or a sealed secondary jar, for pickup by your EHS/HazMat contractor.

References

Sources

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